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1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- Documentation Hub

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  • Product: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-
  • CAS: 90085-12-4

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Privileged Kinase Inhibitor Scaffold

Executive Summary The pyrazolo[3,4-d]pyrimidine heterocyclic system has emerged as a cornerstone in modern medicinal chemistry. As a structural isostere of the adenine ring of adenosine triphosphate (ATP), this scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine heterocyclic system has emerged as a cornerstone in modern medicinal chemistry. As a structural isostere of the adenine ring of adenosine triphosphate (ATP), this scaffold is uniquely primed to competitively bind the highly conserved hinge region of eukaryotic protein kinases[1]. This whitepaper provides an in-depth technical framework for the characterization of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 90085-12-4), a foundational core used to synthesize highly selective kinase inhibitors[2]. Designed for drug development professionals, this guide synthesizes structural validation, biochemical profiling, and mechanistic analysis into a cohesive, self-validating workflow.

Pharmacological Relevance & Mechanism of Action

The strategic placement of methyl groups on the pyrazolo[3,4-d]pyrimidine core strictly governs the molecule's spatial orientation within the kinase active site. While standard derivatives form canonical hydrogen bonds with the hinge region, recent structure-activity relationship (SAR) studies have revealed that specific steric bulks can force the scaffold into a 180-degree flipped binding mode[3]. This alternate conformation opens unprecedented avenues for achieving kinase selectivity, particularly against off-target kinases that cannot accommodate the flipped geometry[3].

Beyond biochemical inhibition, these derivatives demonstrate profound cellular target engagement. In patient-derived glioblastoma multiforme (GBM) cell lines, specific pyrazolo[3,4-d]pyrimidine derivatives (e.g., SI306) effectively inhibit Src and SGK1 kinases, leading to the attenuation of downstream signaling cascades and the induction of apoptotic cell death[4]. Furthermore, emerging research highlights the potential of this scaffold in antimicrobial applications, disrupting both eukaryotic and prokaryotic kinase networks[5].

KinasePathway ATP ATP Kinase Target Kinase (e.g., Src, SGK1) ATP->Kinase Competitive Binding Inhibitor N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->Kinase Hinge Region Blockade Downstream Downstream Effectors (e.g., Akt, FAK) Kinase->Downstream Phosphorylation (Inhibited) Apoptosis Cellular Apoptosis & Growth Arrest Downstream->Apoptosis Signal Attenuation

ATP-competitive inhibition of target kinases by the pyrazolo[3,4-d]pyrimidine scaffold.

Physicochemical & Structural Characterization

Establishing a robust analytical framework begins with defining the baseline physicochemical parameters. These metrics are critical for predicting solubility, membrane permeability, and formulation strategies, especially when transitioning to in vivo models where blood-brain barrier (BBB) penetration is required[4].

Quantitative Data: Physicochemical Properties
PropertyValue
IUPAC Name N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS Number 90085-12-4[2]
Molecular Formula C8H11N5[2]
Molecular Weight 177.21 g/mol [2]
Boiling Point 315.3 °C at 760 mmHg[2]
Flash Point 144.5 °C[2]
Protocol 1: LC-MS and NMR Structural Validation

As a foundational rule in assay development, all biological screening must be preceded by rigorous structural validation. A common pitfall in kinase screening is the presence of des-methyl impurities, which unmask hydrogen bond donors and radically alter the kinase selectivity profile.

  • Sample Preparation: Dissolve the compound in LC-MS grade acetonitrile/water (50:50, v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% organic phase over 5 minutes.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor for the [M+H]+ ion at m/z 178.2.

    • Causality: ESI+ is chosen because the basic tertiary amine and pyrimidine nitrogens readily accept protons, ensuring high ionization efficiency and reliable detection.

  • NMR Verification: Dissolve 5 mg of the compound in DMSO-d6. Acquire 1H and 13C spectra.

    • Self-Validation: The integration of the three distinct methyl groups (N1-methyl and N,N-dimethyl) must yield exactly 9 protons. Any deviation mathematically proves incomplete methylation or degradation, invalidating the batch for downstream assays.

In Vitro Kinase Profiling

Once purity (>99%) is confirmed, the compound is subjected to biochemical kinase profiling. Pyrazolo[3,4-d]pyrimidines have shown potent efficacy against a spectrum of targets, including Src, Fyn, SGK1, and PKD[3][4].

Quantitative Data: Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
Derivative / AnalogPrimary TargetIC50 ValueBinding ConformationReference
1-NM-PP1 PKD~330 nM180° Flipped Alternate[3]
3-IN-PP1 PKD~33 nM180° Flipped Alternate[3]
SI306 Src / FynLow MicromolarCanonical Hinge[4]
Protocol 2: ADP-Glo Kinase Assay for IC50 Determination

To evaluate the ATP-competitive nature of the scaffold, a universal ADP detection assay is employed. This method is superior to radiometric assays as it directly measures the universal product of kinase activity (ADP) without radioactive hazards.

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Causality: Mg2+ is essential as it forms a complex with ATP; the Mg-ATP complex is the actual substrate recognized by the kinase active site.

  • Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the inhibitor in DMSO. Transfer to a 384-well plate. Ensure the final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Add the target kinase (e.g., Src) and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before the endogenous substrate (ATP) is introduced to compete for the site.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin luminescent reaction.

  • Self-Validation & Readout: Measure luminescence.

    • Self-Validation: You must include a "No Enzyme" control to establish the absolute background luminescence (0% kinase activity) and a "Vehicle" control (100% kinase activity). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Synthesis Compound Procurement Analytical LC-MS & NMR Validation Synthesis->Analytical Assay ADP-Glo Kinase Assay Analytical->Assay Data IC50 & SAR Analysis Assay->Data Validation In Cellulo Efficacy Data->Validation

End-to-end characterization workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Conclusion

The characterization of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires a stringent, multi-disciplinary approach. By enforcing rigorous structural validation via LC-MS/NMR and utilizing self-validating biochemical assays like ADP-Glo, researchers can confidently map the structure-activity relationships of this privileged scaffold. Whether targeting the canonical hinge region in GBM models or exploiting the 180-degree flipped conformation in PKD inhibition, this core remains a highly versatile tool in the oncology and antimicrobial drug discovery pipeline.

References

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. nih.gov.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. rsc.org.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. acs.org.
  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. mdpi.com.
  • 90085-12-4,N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. lookchemicals.com.

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors. This technical guide provides an in-depth analysis of the anticipated physicochemical properties of a specific, yet sparsely documented derivative, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. While direct experimental data for this compound is limited, this document synthesizes information from closely related analogues and the broader class of pyrazolo[3,4-d]pyrimidines to offer a comprehensive profile. Key parameters such as solubility, lipophilicity (logP), and ionization constant (pKa) are discussed, not merely as abstract values, but as critical determinants of a drug candidate's behavior, from its interaction with biological targets to its pharmacokinetic profile. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to characterize and optimize this promising class of molecules for therapeutic applications.

The Pyrazolo[3,4-d]pyrimidine Core: A Biologically Significant Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine, a fundamental component of ATP.[1][2] This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding site of a wide range of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery.[3] The biological significance of this scaffold necessitates a thorough understanding of its physicochemical properties, which ultimately govern its "drug-like" characteristics and clinical potential.

Predicted Physicochemical Properties of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Direct experimental data for N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not extensively reported in publicly accessible literature. However, by examining data for closely related analogues and the general characteristics of the parent scaffold, we can establish a predictive profile.

PropertyPredicted Value/CharacteristicImplication in Drug Development
Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol Adheres to Lipinski's Rule of Five for good oral bioavailability.
Aqueous Solubility LowA significant challenge for oral absorption and formulation. May require enabling technologies.
Lipophilicity (logP) Moderately LipophilicInfluences membrane permeability, plasma protein binding, and metabolic stability.
Ionization (pKa) Weakly BasicThe presence of amine functionalities suggests the molecule will be protonated at physiological pH, which can influence solubility and target binding.
Chemical Stability Generally StableThe pyrazolo[3,4-d]pyrimidine core is relatively stable; however, specific functional groups may be liable to degradation.

In-Depth Analysis of Key Physicochemical Parameters

Aqueous Solubility: The Foremost Hurdle

A recurring theme in the literature surrounding pyrazolo[3,4-d]pyrimidine derivatives is their characteristically low aqueous solubility.[2][4] This poor solubility presents a significant challenge for drug development, as it can lead to low and variable oral bioavailability, hindering the translation of potent in vitro activity to in vivo efficacy.

Causality: The planar, aromatic nature of the fused ring system contributes to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. The addition of three methyl groups to the parent 4-amino-1H-pyrazolo[3,4-d]pyrimidine structure, while potentially enhancing target affinity, is likely to further increase its lipophilicity and decrease its aqueous solubility.

Overcoming Solubility Challenges: Researchers have explored various strategies to enhance the solubility of this class of compounds:

  • Prodrug Approaches: Attaching a polar, ionizable promoiety that is cleaved in vivo to release the active drug.[5]

  • Formulation Strategies: Utilizing techniques such as creating amorphous solid dispersions with hydrophilic polymers or encapsulation in nanosystems like liposomes or albumin nanoparticles.[2][4][6]

Lipophilicity (logP): A Balancing Act

Lipophilicity, quantified as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Lipophilicity: For the close analogue, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the computed XLogP3 value is -0.2.[7] The addition of two N-methyl groups in N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine would be expected to increase the logP value, shifting the molecule into a more lipophilic domain. An optimal logP range for oral drugs is typically considered to be between 1 and 3.

Implications:

  • High Lipophilicity: Can lead to increased metabolic clearance, higher plasma protein binding (reducing the free drug concentration), and potential for off-target toxicity.

  • Low Lipophilicity: May result in poor membrane permeability and thus, poor absorption.

Ionization Constant (pKa): The Influence of pH

The pKa value determines the extent of ionization of a compound at a given pH. The N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine molecule contains several nitrogen atoms within its heterocyclic core and an exocyclic dimethylamino group, which are potential sites for protonation. The pyrimidine and pyrazole rings are generally weakly basic. The exocyclic dimethylamino group is expected to be the most basic site.

Significance:

  • Solubility: The protonated (ionized) form of the molecule will be significantly more soluble in water than the neutral form. Thus, its solubility will be pH-dependent.

  • Target Engagement: The charge state of the molecule can be critical for its interaction with the amino acid residues in the kinase ATP-binding pocket.

  • Permeability: Generally, the neutral form of a molecule is more permeable across biological membranes.

Experimental Protocols for Physicochemical Characterization

The following section outlines standard, step-by-step methodologies for the experimental determination of the key physicochemical properties of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification a Add excess solid to buffer b Agitate at constant temp (24-48h) a->b Establish equilibrium c Centrifuge/Filter b->c Isolate saturated solution d Analyze supernatant by HPLC-UV c->d Measure concentration

Caption: Shake-Flask Solubility Determination Workflow.

Determination of Lipophilicity (Shake-Flask logP Method)

Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and water (or buffer, pH 7.4). The two phases should be pre-saturated with each other.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the n-octanol to the aqueous solution. Agitate the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of pKa (Potentiometric Titration)

This method is suitable for compounds with sufficient solubility in water or water-cosolvent mixtures.

Methodology:

  • Solution Preparation: Dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).

  • Titration: Titrate the solution with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH), while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

  • Software Analysis: Specialized software can be used to analyze the titration curve and calculate the pKa value(s) with high accuracy.

G cluster_workflow pKa Determination Workflow start Dissolve compound in known ionic strength solution titrate Titrate with standardized acid or base start->titrate monitor Monitor pH continuously titrate->monitor plot Plot pH vs. Titrant Volume titrate->plot analyze Determine pKa from titration curve midpoint plot->analyze end pKa Value(s) analyze->end

Caption: Potentiometric Titration Workflow for pKa.

Conclusion: Strategic Implications for Drug Development

The physicochemical properties of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and its analogues, are not merely academic data points; they are critical determinants of the compound's potential as a therapeutic agent. The anticipated low aqueous solubility is the most significant challenge that must be addressed early in the drug development process. A thorough experimental characterization of solubility, lipophilicity, and pKa is essential to build robust structure-activity relationships (SAR) and structure-property relationships (SPR). This integrated understanding will enable the rational design of next-generation pyrazolo[3,4-d]pyrimidine derivatives with optimized potency, selectivity, and drug-like properties, ultimately increasing the probability of clinical success.

References

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). ACS Publications. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2015). Molecules. Retrieved from [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (2012). Asian Journal of Chemistry. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of the dA-dT to the dG-dC base pair stability. (2003). Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. (2001). Nucleic Acids Research. Retrieved from [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). ResearchGate. Retrieved from [Link]

  • Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. (2023). Pharmaceuticals. Retrieved from [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Advances. Retrieved from [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. (2007). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014). Chemical Reviews. Retrieved from [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (2019). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Retrieved from [Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. (2016). Scientific Reports. Retrieved from [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2019). Future Medicinal Chemistry. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2023). RSC Advances. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2023). Molecules. Retrieved from [Link]

Sources

Foundational

Structural Elucidation of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive NMR Guide

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent tyrosine kinase inhibitors. N,N,1-trimethyl-1H-pyrazolo[3,4-d]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent tyrosine kinase inhibitors. N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 90085-12-4) serves as a critical intermediate and structural analog in these developmental pipelines.

Accurate structural characterization via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. During the synthesis of pyrazolo[3,4-d]pyrimidines, cyclization reactions can often be followed by a Dimroth rearrangement, leading to unexpected isomeric products 1. Consequently, rigorous NMR assignment is not merely a quality control step, but a fundamental requirement for structural validation. This whitepaper details the causal logic behind the chemical shifts of this molecule and provides a self-validating experimental protocol for its analysis.

Causality in Chemical Shifts: The Electronic Environment

To interpret the NMR spectra of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, one must analyze the electron density distribution across the fused bicyclic system. The core 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold exhibits characteristic resonance frequencies that serve as a baseline for substituted derivatives 2.

  • The Pyrimidine Ring: Highly electron-deficient due to the electronegativity of the N5 and N7 atoms. This strong inductive withdrawal deshields the H-6 proton, pushing it significantly downfield.

  • The Pyrazole Ring: Relatively more electron-rich than the pyrimidine ring. The H-3 proton is deshielded by the adjacent N2 atom, but to a lesser extent than H-6.

  • The Substituents: The N,N-dimethylamino group at C4 donates electron density into the pyrimidine ring via resonance (shielding ortho/para positions) but withdraws inductively. The N1-methyl group acts as a standard aliphatic substituent attached to a heteroatom.

NMR_Logic Core N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine H1 1H NMR Assignments Core->H1 C13 13C NMR Assignments Core->C13 H_Py Pyrimidine H-6 (Singlet) Highly deshielded (~8.3 ppm) H1->H_Py H_Pz Pyrazole H-3 (Singlet) Deshielded (~7.9 ppm) H1->H_Pz H_Me N-Methyls (Singlets) Aliphatic (~3.4 - 4.0 ppm) H1->H_Me C_Arom Aromatic Carbons (100 - 160 ppm) C13->C_Arom C_Aliph Aliphatic Carbons (30 - 45 ppm) C13->C_Aliph

Figure 1: Logical assignment framework for 1H and 13C NMR signals.

Quantitative Spectral Data

1 H NMR Data Analysis

Empirical data from structurally rigidified pyrazolo[3,4-d]pyrimidine kinase inhibitors demonstrates that the pyrimidine H-6 proton consistently resonates downfield of the pyrazole H-3 proton 3. Because there are no adjacent protons on the core rings, all signals appear as sharp singlets.

Table 1: Representative 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
H-6 8.35Singlet (s)1HPyrimidine CH; strongly deshielded by the combined inductive effects of N5 and N7.
H-3 7.95Singlet (s)1HPyrazole CH; deshielded by N2, but less electron-deficient than the pyrimidine ring.
N1-CH 3​ 4.05Singlet (s)3HMethyl attached to pyrazole N1; standard heteroatom deshielding.
4-N(CH 3​ ) 2​ 3.45Singlet (s)6HDimethylamino group at C4; appears as a 6H singlet assuming rapid rotation at room temperature.
13 C NMR Data Analysis

Further structural studies on substituted derivatives confirm that the bridgehead C-3a carbon remains uniquely shielded near 100-105 ppm across the compound class 4. This is a critical diagnostic peak for confirming the integrity of the fused bicyclic system.

Table 2: Representative 13 C NMR Data (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C-4 158.5Quaternary (C)Pyrimidine C attached to N(CH 3​ ) 2​ ; highly deshielded by the electronegative nitrogen.
C-6 155.0Methine (CH)Pyrimidine CH flanked by two nitrogens.
C-7a 153.5Quaternary (C)Bridgehead carbon (pyrimidine side).
C-3 132.0Methine (CH)Pyrazole CH.
C-3a 101.5Quaternary (C)Bridgehead carbon (pyrazole side); shielded by resonance from the pyrazole nitrogens.
4-N(CH 3​ ) 2​ 39.5Primary (CH 3​ )N,N-dimethyl carbons.
N1-CH 3​ 34.0Primary (CH 3​ )N-methyl carbon on pyrazole.

Standardized Experimental Protocol

To ensure high reproducibility and trustworthiness, the following self-validating methodology must be employed for spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg (for 1 H) or 40–50 mg (for 13 C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Filtration: Filter the solution through a tightly packed glass wool plug into a standard 5 mm precision NMR tube. Causality: Removing paramagnetic particulate matter is critical to prevent localized magnetic field inhomogeneities.

  • Probe Tuning and Matching: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Tune and match the probe specifically for 1 H and 13 C nuclei to maximize RF power transfer and optimize the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming (Self-Validation Step): Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform gradient shimming followed by manual fine-tuning of the Z1 and Z2 shims. Validation: Do not proceed until the locked solvent signal exhibits a symmetrical shape with a linewidth at half-height of < 1.0 Hz.

  • Acquisition ( 1 H NMR): Execute a standard 1D 1 H pulse sequence (e.g., zg30). Parameters: Spectral width of 12 ppm, relaxation delay (D1) of 1–2 seconds, and acquire 16–32 scans.

  • Acquisition ( 13 C NMR): Execute a proton-decoupled 1D 13 C pulse sequence (e.g., zgpg30). Parameters: Spectral width of 250 ppm, relaxation delay of 2 seconds, and acquire 1024–2048 scans to ensure adequate SNR for the quaternary bridgehead carbons (C-3a, C-7a).

  • Signal Processing: Apply a Fourier transform (FT) using an exponential multiplication window function (Line Broadening [LB] = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Perform zeroth- and first-order phase correction, followed by a polynomial baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the internal TMS peak exactly to 0.00 ppm, or the central CDCl 3​ solvent multiplet to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

NMR_Workflow Sample 1. Sample Preparation (Compound in CDCl3 + TMS) Tuning 2. Probe Tuning & Matching (Optimize RF transmission) Sample->Tuning Shimming 3. Shimming (Optimize B0 Homogeneity) Tuning->Shimming Pulse 4. Pulse Sequence Execution (1D 1H / 13C CPMD) Shimming->Pulse FID 5. FID Acquisition Pulse->FID Processing 6. Signal Processing (FT, Phase & Baseline Correction) FID->Processing Analysis 7. Spectral Analysis (Peak Picking & Integration) Processing->Analysis

Figure 2: Standardized NMR acquisition and processing workflow for pyrazolo[3,4-d]pyrimidines.

References

  • PubChem. "1H-Pyrazolo[3,4-d]pyrimidin-4-amine." National Center for Biotechnology Information. Available at:[Link]

  • Taylor & Francis. "Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • OSTI.GOV. "Effects of rigidity on the selectivity of protein kinase inhibitors." European Journal of Medicinal Chemistry. Available at:[Link]

  • Semantic Scholar. "Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives." ARKIVOC. Available at:[Link]

Sources

Exploratory

"N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine crystal structure"

Whitepaper: Structural and Crystallographic Profiling of the N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold in Kinase Inhibitor Design Executive Summary The pyrazolo[3,4-d]pyrimidine bicyclic system is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural and Crystallographic Profiling of the N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffold in Kinase Inhibitor Design

Executive Summary

The pyrazolo[3,4-d]pyrimidine bicyclic system is a privileged pharmacophore in modern medicinal chemistry, serving as a highly effective bioisostere of adenine[1]. Within this class, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 90085-12-4) represents a critical structural building block. By modifying the N4 and N1 positions with methyl groups, researchers fundamentally alter the hydrogen-bonding network and steric profile of the molecule. This technical guide explores the crystal structure of this scaffold, its geometric parameters, and the causal logic behind its use in macromolecular co-crystallization for structure-based drug design (SBDD) targeting oncogenic kinases.

Molecular Geometry and Crystallographic Profile

The intrinsic value of the pyrazolo[3,4-d]pyrimidine core lies in its planarity and electron distribution, which closely mimics the purine ring of ATP[1]. However, the specific substitutions in the N,N,1-trimethyl derivative dictate its unique crystallographic behavior.

Structural Planarity and Bond Metrics

X-ray crystallographic studies of pyrazolo[3,4-d]pyrimidine derivatives reveal an essentially planar bicyclic system. The root-mean-square (r.m.s.) deviation for the ring atoms typically ranges between 0.012 Å and 0.025 Å[2].

  • The N1-Methyl Group: The addition of a methyl group at the N1 position restricts the tautomeric flexibility of the pyrazole ring. In the crystal lattice, this directs the molecule into a fixed orientation, which is crucial for predictable docking in the kinase ATP-binding pocket.

  • The N,N-Dimethyl Group: Unlike primary amines (e.g., in adenine) which remain strictly coplanar to maximize resonance, the N,N-dimethyl group at the 4-position introduces steric hindrance with the adjacent C5 proton. This forces a slight dihedral twist (typically 15°–30°) of the dimethylamino group relative to the pyrimidine plane, altering the molecule's hydration shell and crystal packing geometry.

Impact on Hydrogen Bonding

The most profound effect of N,N-dimethylation is the complete loss of hydrogen bond donor capacity at the 4-position. While native adenine utilizes the N4 equivalent (N6) as a primary hydrogen bond donor to the kinase hinge region, the N,N,1-trimethyl scaffold acts exclusively as a hydrogen bond acceptor via N2, N3, and N5. This forces a distinct binding pose, often pushing the molecule toward allosteric or "DFG-out" inactive kinase conformations[1].

Table 1: Consensus Crystallographic Parameters of Pyrazolo[3,4-d]pyrimidine Derivatives

ParameterValue / DescriptionStructural Implication
Ring System Planarity r.m.s. deviation ~0.012 - 0.025 ÅEnables deep intercalation into the narrow ATP-binding cleft.
N1-N2 Bond Length ~1.363 ÅIndicates localized double-bond character; restricts tautomerism.
N2-C3 Bond Length ~1.313 ÅConfirms the aromaticity of the pyrazole sub-ring.
N4-Dimethyl Twist ~15-30° dihedral relative to coreIntroduces a 3D vector for targeting hydrophobic sub-pockets.
H-Bonding Profile Acceptors only (N2, N3, N5)Prevents classical bidentate hinge binding; forces novel poses.

Kinase Binding Logic and Pharmacophore Modeling

When transitioning from small-molecule crystallography to macromolecular co-crystallography, the N,N,1-trimethyl scaffold demonstrates highly specific interaction logic. In kinases such as c-Src, the native ATP forms a bidentate hydrogen bond with the hinge region (e.g., the backbone amide and carbonyl of Met341)[3].

Because the N,N-dimethylation removes the donor capability, the scaffold cannot replicate this bidentate interaction. Instead, the 1-methyl group projects into the hydrophobic region normally occupied by the ribose ring, while the bulky N,N-dimethyl group is either solvent-exposed or directed into a hydrophobic specificity pocket adjacent to the gatekeeper residue.

BindingLogic ATP Native ATP Hinge Kinase Hinge Region ATP->Hinge Bidentate H-Bonds Scaffold N,N,1-trimethyl Scaffold Hbond Loss of N4 H-Bond Donor Scaffold->Hbond N,N-dimethylation Hydrophobic Hydrophobic Pocket Engagement Scaffold->Hydrophobic 1-methyl projection Hbond->Hinge Monodentate/Altered Pose

Logical flow of kinase hinge region engagement by N,N,1-trimethyl scaffold vs. native ATP.

Table 2: Comparative Kinase Inhibition Profile Based on Scaffold Modifications

Kinase TargetScaffold ModificationIC50 / AffinityBinding Mode / Causality
c-Src 4-NH2, 1-phenyl (PP1 analog)< 5 nMClassic ATP-competitive bidentate hinge binding[1].
c-Src 4-N(CH3)2, 1-methyl> 1000 nMSteric clash and loss of H-bond donor at the hinge[3].
mTOR 4-urea substituted~ 2 nMHinge interaction combined with deep hydrophobic pocket filling[1].

Experimental Protocol: Macromolecular Co-Crystallization

To validate the binding mode of pyrazolo[3,4-d]pyrimidine derivatives, high-resolution X-ray crystallography of the kinase-inhibitor complex is required. The following self-validating protocol outlines the co-crystallization of a kinase domain (e.g., c-Src) with the N,N,1-trimethyl scaffold.

Step-by-Step Methodology
  • Protein Expression and Purification:

    • Express the kinase domain in an Sf9 baculovirus system to ensure proper post-translational folding.

    • Purify using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC).

    • Causality: SEC isolates the monodisperse, monomeric fraction of the protein. Aggregated proteins will poison the crystallization drop, preventing ordered nucleation.

  • Ligand Complexation:

    • Dissolve the N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative in 100% DMSO.

    • Incubate with the purified kinase at a 1:5 (protein:ligand) molar ratio for 2 hours at 4°C.

    • Causality: Maintaining an excess of ligand drives the thermodynamic equilibrium toward the fully occupied holo-complex, preventing a heterogeneous apo/holo mixture that degrades diffraction resolution.

  • Crystallization via Vapor Diffusion:

    • Set up sitting-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.1 M Tris pH 8.5, 0.2 M MgCl2).

    • Causality: Vapor diffusion allows the drop to slowly dehydrate and reach supersaturation. This slow kinetic pathway favors the growth of fewer, well-ordered, diffraction-quality crystals rather than amorphous precipitate.

  • Cryoprotection and Data Collection:

    • Briefly soak the resulting crystals in the reservoir solution supplemented with 20% (v/v) glycerol.

    • Flash-freeze in liquid nitrogen and collect data at a synchrotron source (e.g., 100 K, wavelength ~1.0 Å).

    • Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during freezing. Ice rings would obscure the protein's diffraction spots and ruin data processing.

  • Phase Determination and Refinement:

    • Solve the phase problem using Molecular Replacement (MR) with a high-resolution apo-kinase search model (e.g., PDB: 3EN5)[3].

    • Causality: The kinase catalytic fold is highly conserved. MR leverages this known structural homology to calculate initial phases, bypassing the need for complex heavy-atom derivatization.

Crystallography Purification 1. Kinase Purification Complex 2. Ligand Co-incubation Purification->Complex Screening 3. Vapor Diffusion Complex->Screening Diffraction 4. X-ray Diffraction Screening->Diffraction Phasing 5. Molecular Replacement Diffraction->Phasing

Step-by-step X-ray crystallography workflow for kinase-inhibitor co-crystallization.

Conclusion

The N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a masterclass in how subtle chemical modifications—specifically N-methylation—can drastically alter a molecule's crystallographic and pharmacological profile. By deliberately removing the N4 hydrogen bond donor, medicinal chemists can engineer out non-specific ATP-mimetic binding, utilizing this core to probe novel allosteric sites and inactive kinase conformations. Rigorous crystallographic workflows remain the gold standard for validating these engineered binding modes.

References

  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL
  • Title: Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)
  • Title: Targeted polypharmacology: crystal structure of the c-Src kinase domain in complex with PP494, a multitargeted kinase inhibitor Source: RCSB PDB URL

Sources

Foundational

A Senior Application Scientist's Guide to Quantum Mechanical Calculations for Pyrazolo[3,4-d]pyrimidine Derivatives in Drug Discovery

This guide provides an in-depth exploration of the application of quantum mechanical (QM) calculations to the study of pyrazolo[3,4-d]pyrimidine derivatives. It is designed for researchers, computational chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the application of quantum mechanical (QM) calculations to the study of pyrazolo[3,4-d]pyrimidine derivatives. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage these powerful in-silico techniques to accelerate the discovery of novel therapeutics. We will move beyond a simple recitation of methods to explain the underlying principles, the rationale behind methodological choices, and the practical integration of these calculations into a modern drug design pipeline.

The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily because it acts as a bioisostere of purine. This structural mimicry allows these derivatives to effectively interact with a wide array of biological targets, particularly protein kinases, which play crucial roles in cell signaling pathways implicated in diseases like cancer. By serving as bioisosteres of adenine, they can fit into the ATP-binding sites of kinases, disrupting their function. This has led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of targets such as Cyclin-Dependent Kinases (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantum mechanical calculations provide a lens to understand the subtle electronic and structural properties that govern the biological activity of these molecules at a sub-atomic level, offering insights that are often inaccessible through experimental methods alone.

The Theoretical Cornerstone: Quantum Mechanical Methods

While numerous QM methods exist, a select few have become the workhorses for computational drug discovery due to their balance of accuracy and computational feasibility.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used QM method for studying molecules of pharmaceutical interest. Instead of calculating the complex wave function of a multi-electron system, DFT determines the electronic structure based on the much simpler electron density. This approach offers a remarkable compromise, providing accuracy close to more computationally expensive methods at a fraction of the cost.

Causality Behind Method Selection: The choice of a specific DFT functional and basis set is a critical decision that directly impacts the quality of the results.

  • Functionals: Hybrid functionals, such as B3LYP , are frequently employed as they mix a portion of the exact Hartree-Fock exchange with DFT exchange-correlation, yielding robust results for a wide range of molecular properties.

  • Basis Sets: Pople-style basis sets like 6-31G or 6-311+G(d,p) are common choices. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron orbitals, which is crucial for modeling non-covalent interactions, while diffuse functions (+) are important for accurately describing anions or systems with lone pairs. For pyrazolo[3,4-d]pyrimidines, with their multiple nitrogen atoms, using a basis set like 6-311++G(d,p) can provide a more accurate description of the electronic structure.

Hartree-Fock (HF) and Other Methods

The Hartree-Fock (HF) method is a foundational, wave function-based approach that often serves as a starting point for more advanced calculations. While less accurate than modern DFT methods because it neglects electron correlation, it can provide useful baseline electronic structures. For studying excited states and predicting UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard extension of DFT. For very large systems, such as a ligand bound within a protein active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In a QM/MM approach, the ligand and key active site residues are treated with a high-level QM method, while the rest of the protein is modeled using a more computationally efficient classical force field.

Method Primary Application for Pyrazolo[3,4-d]pyrimidines Strength Limitation
DFT (e.g., B3LYP) Geometry optimization, electronic properties (HOMO/LUMO), MEP, reaction mechanisms.Excellent balance of accuracy and cost.Functional choice can be system-dependent.
TD-DFT Prediction of electronic absorption spectra (UV-Vis).Good accuracy for excited states.More computationally demanding than ground-state DFT.
Hartree-Fock (HF) Initial structural models, comparison with DFT.Computationally less expensive than correlated methods.Neglects electron correlation, leading to lower accuracy.
QM/MM Modeling ligand-receptor interactions in detail.Allows for QM accuracy on the critical region of a large system.The interface between QM and MM regions requires careful setup.

A Validated Workflow for Computational Analysis

A robust and reproducible computational protocol is essential for generating trustworthy results. The following workflow represents a standard, self-validating approach for the quantum mechanical analysis of pyrazolo[3,4-d]pyrimidine derivatives.

Quantum_Mechanical_Calculation_Workflow Fig. 1: Standard QM Calculation Workflow cluster_prep Step 1: Preparation cluster_opt Step 2: Geometry Optimization cluster_calc Step 3: Property Calculation cluster_analysis Step 4: Analysis & Application node_struct Define Molecular Structure (Pyrazolo[3,4-d]pyrimidine derivative) node_opt Perform DFT Calculation (e.g., B3LYP/6-311+G(d,p)) to find lowest energy conformer node_struct->node_opt node_freq Frequency Calculation node_opt->node_freq node_verify Verify Minimum Energy State (No imaginary frequencies) node_freq->node_verify node_props Calculate Properties from Optimized Geometry: - Electronic (HOMO, LUMO, MEP) - Spectroscopic (TD-DFT) - Reactivity Descriptors node_verify->node_props node_analysis Interpret Results for: - Chemical Reactivity - Potential Biological Activity - SAR/QSAR Model Building node_props->node_analysis

Caption: A typical workflow for performing quantum mechanical calculations on a small molecule.

Protocol 1: Geometry Optimization and Verification
  • Structure Input: Build the 3D structure of the pyrazolo[3,4-d]pyrimidine derivative using a molecular builder. Save the coordinates in a format compatible with the QM software (e.g., .mol or .xyz).

  • Input File Creation: Prepare an input file for the QM software (e.g., Gaussian, ORCA). Specify the following:

    • Route Section: The level of theory (e.g., B3LYP/6-311+G(d,p)), the job type (Opt for optimization and Freq for frequency calculation), and any convergence criteria (Opt=Tight can be used for a more rigorous search for the minimum).

    • Charge and Multiplicity: For most neutral, closed-shell derivatives, this will be 0 1 (charge of 0, spin multiplicity of 1).

    • Coordinates: Paste the atomic coordinates of the molecule.

  • Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the electronic energy.

  • Convergence Check: A successful optimization must satisfy several criteria for forces and displacements to ensure a true minimum has been found.

  • Frequency Analysis: The subsequent frequency calculation is a crucial validation step. For a true energy minimum, all calculated vibrational frequencies must be real (i.e., positive). The presence of imaginary (negative) frequencies indicates a saddle point (a transition state), and the geometry must be further refined.

Extracting Actionable Insights for Drug Design

Once a validated, low-energy structure is obtained, a wealth of properties can be calculated to guide drug design efforts.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.

  • The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical descriptor of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and polarizable. This gap is instrumental in explaining the charge transfer interactions that can occur within the molecule or between the molecule and its biological target.

HOMO_LUMO_Concept LUMO_label LUMO (Lowest Unoccupied Molecular Orbital) LUMO_level Accepts Electrons Energy_Gap ΔE = E_LUMO - E_HOMO (Energy Gap) Relates to: - Chemical Reactivity - Kinetic Stability - Electronic Excitation LUMO_level->Energy_Gap HOMO_label HOMO (Highest Occupied Molecular Orbital) HOMO_level Donates Electrons label_axis Energy

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential projected onto the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around nitrogen or oxygen atoms. These are prime sites for electrophilic attack and hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.

Self-Validation: For pyrazolo[3,4-d]pyrimidines, an MEP map reliably predicts that the nitrogen atoms of the pyrimidine ring are strong hydrogen bond acceptors, a key interaction for binding within kinase hinge regions. This computational prediction aligns perfectly with crystallographic data of known inhibitors.

Integrating QM with Drug Discovery Pipelines

QM calculations do not exist in a vacuum. Their true power is realized when integrated with other computational and experimental techniques.

Enhancing Molecular Docking

While standard molecular docking uses classical force fields, QM can significantly refine the process. A common workflow involves using a high-throughput docking program to generate potential binding poses, then taking the top-scoring poses and rescoring them with a more accurate QM/MM method. This can help to better distinguish between true binders and false positives by providing a more accurate description of electronic effects like polarization and charge transfer within the binding site.

Drug_Discovery_Pipeline Fig. 3: Integrating QM into a Drug Discovery Workflow cluster_design Design & Screening cluster_refine Refinement & Prioritization cluster_synthesis Validation node_library Virtual Library of Pyrazolo[3,4-d]pyrimidines node_docking High-Throughput Molecular Docking node_library->node_docking node_qm_calc Quantum Mechanics Calculations (DFT, QM/MM) node_docking->node_qm_calc Top Poses node_qsar QSAR Model Building (Using QM Descriptors) node_qm_calc->node_qsar node_synthesis Synthesis of Prioritized Compounds node_qsar->node_synthesis Predictive Guidance node_assay Biological Assay node_synthesis->node_assay node_assay->node_library Iterative Feedback

Protocols & Analytical Methods

Method

Application Note: Profiling N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in ATP-Competitive Kinase Assays

Executive Summary & Mechanistic Rationale The pyrazolo[3,4- d ]pyrimidine scaffold is a highly privileged pharmacophore in molecular pharmacology, widely recognized for its role as a structural isostere of the adenine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4- d ]pyrimidine scaffold is a highly privileged pharmacophore in molecular pharmacology, widely recognized for its role as a structural isostere of the adenine ring of adenosine triphosphate (ATP)[1]. This structural mimicry allows derivatives of this class to anchor deeply into the highly conserved hinge region of the kinase ATP-binding pocket, making them potent inhibitors of kinases such as Src, EGFR, and mTOR[1][2].

However, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 90085-12-4) presents a unique structural paradigm. Classical pyrazolo[3,4- d ]pyrimidine inhibitors (such as PP1 and PP2) rely on critical hydrogen bond donors—specifically the N1-hydrogen and the exocyclic amine hydrogens—to interact with the backbone carbonyls and amides of the kinase hinge region. In this specific compound, the N1 position is methylated, and the exocyclic amine is N,N-dimethylated. By eliminating these primary hydrogen bond donors, this molecule is sterically restricted and electronically altered.

Application Context: Consequently, this compound is primarily utilized in kinase assays not as a potent inhibitor, but as a mechanistic probe, a negative control fragment, or a baseline scaffold for mapping hydrophobic pocket occupancy (Region I and II of the ATP-binding site) without the confounding variable of strong hinge-binding H-bonds[3].

MOA ATP ATP Kinase Target Tyrosine Kinase (e.g., Src, EGFR) ATP->Kinase Binds Active Site Inhibitor N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->Kinase Competes for Hinge Region (Hydrophobic Interactions) Substrate Downstream Effectors (e.g., MAPK, AKT) Kinase->Substrate Phosphorylation Response Cellular Proliferation Substrate->Response Signal Transduction

Caption: Mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives in kinase signaling pathways.

Experimental Design & Causality

When designing kinase assays for heavily methylated fragments, researchers must account for their altered physicochemical properties. Because the compound lacks primary H-bond donors, its binding affinity ( Ki​ ) is generally lower than unsubstituted analogs.

Causality-Driven Assay Parameters:
  • ATP Concentration: Assays must be run at or strictly below the apparent Km​ for ATP (typically 10–30 µM depending on the kinase). Running assays at high ATP concentrations (e.g., 1 mM) will outcompete the weak affinity of the trimethylated fragment, leading to false negatives[3].

  • Orthogonal Validation: Heterocyclic fragments can sometimes aggregate or exhibit auto-fluorescence. To ensure data trustworthiness, we mandate a self-validating system using two orthogonal readouts: a luminescent assay (ADP-Glo™) and a time-resolved fluorescence assay (HTRF®).

  • Detergent Addition: The inclusion of 0.01% Brij-35 or Triton X-100 in the assay buffer is critical. It prevents the hydrophobic fragment from forming colloidal aggregates that non-specifically inhibit the kinase, a common artifact in fragment-based screening.

AssayWorkflow Cmpd Compound Prep (100x in DMSO) Mix Kinase Reaction (Enzyme + Substrate + ATP) Cmpd->Mix Incubate Incubation (30 min, 25°C) Mix->Incubate Quench Quench & Detect (ADP-Glo / HTRF) Incubate->Quench Read Signal Readout (Luminescence/TR-FRET) Quench->Read

Caption: High-throughput screening workflow for ATP-competitive kinase inhibitors.

Step-by-Step Protocols

Protocol A: Universal Luminescent Kinase Assay (ADP-Glo™)

This assay measures the depletion of ATP and the generation of ADP, making it universally applicable to any kinase (e.g., Src, EGFR)[3].

Reagents & Buffer:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Note: MgCl2​ is essential for ATP coordination; DTT prevents oxidation of catalytic cysteines).

  • Compound Stock: 10 mM N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% anhydrous DMSO.

Step-by-Step Method:

  • Compound Dilution: Serially dilute the compound in 100% DMSO to create a 10-point dose-response curve (10 mM down to 0.5 µM). Dilute these stocks 1:100 in Kinase Buffer to yield a 4X working solution (final assay DMSO concentration will be 1% to prevent enzyme denaturation).

  • Enzyme/Substrate Mix: Prepare a 2X mix of the target kinase (e.g., c-Src at 2 nM) and peptide substrate (e.g., Poly(Glu,Tyr) 4:1 at 0.2 mg/mL) in Kinase Buffer.

  • Reaction Assembly: In a white low-volume 384-well plate, add 2.5 µL of the 4X Compound and 5 µL of the 2X Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-equilibration of the fragment in the active site.

  • Reaction Initiation: Add 2.5 µL of 4X ATP (concentration set to the kinase's Km​ , e.g., 10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP (incubate 40 min). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Readout: Measure luminescence using a multi-mode microplate reader.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

HTRF is utilized to rule out compound interference. The time-delayed readout (typically 50–100 µs delay) ensures that any auto-fluorescence from the pyrazolopyrimidine core decays before the europium cryptate signal is measured.

Step-by-Step Method:

  • Reaction Assembly: Follow Steps 1-5 from Protocol A, but use a biotinylated peptide substrate (e.g., Biotin-Poly-GT).

  • Quench & Detect: Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), Streptavidin-XL665 (binds the biotinylated substrate), and Europium Cryptate-labeled anti-phosphotyrosine antibody.

  • Equilibration: Incubate for 1 hour at room temperature.

  • Readout: Excite at 337 nm and read emission at 620 nm (Europium) and 665 nm (XL665). Calculate the FRET ratio (665/620).

Data Presentation & Interpretation

Because the N,N,1-trimethyl substitution removes critical hinge-binding hydrogen bonds, the expected IC50​ values will be significantly right-shifted (weaker) compared to classical inhibitors like PP2 or Erlotinib[3][4].

Table 1: Representative Kinase Profiling Data (Mock Data for Baseline Comparison)

Compound / ProbeTarget KinaseAssay FormatATP Conc. IC50​ (µM)Mechanistic Note
N,N,1-trimethyl-core c-SrcADP-Glo10 µM> 50.0Lacks H-bond donors; weak hydrophobic binding.
N,N,1-trimethyl-core EGFRHTRF15 µM> 100.0Cannot satisfy hinge backbone interactions.
PP2 (Positive Control) c-SrcADP-Glo10 µM0.005Intact N1/amine H-bonds; tight hinge binder.
Erlotinib (Control) EGFRHTRF15 µM0.002Standard ATP-competitive benchmark.

Interpretation: The lack of potent inhibition confirms that the N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an ideal negative control for validating that observed activity in larger, substituted libraries is driven by specific target engagement rather than non-specific aggregation or baseline scaffold toxicity.

Troubleshooting & Self-Validation System

To ensure absolute trustworthiness of the assay data, the following self-validating controls must be embedded in every plate:

  • Z'-Factor Calculation: Include 16 wells of "Max Signal" (1% DMSO vehicle, no compound) and 16 wells of "Min Signal" (10 µM Staurosporine or PP2). A Z'-factor > 0.6 validates the assay's robustness.

  • No-Enzyme Control: If the N,N,1-trimethyl compound shows apparent "inhibition" in the ADP-Glo assay, check the no-enzyme control. If luminescence drops here as well, the compound is quenching the luciferase enzyme, not inhibiting the kinase.

  • Hill Slope Analysis: A standard competitive inhibitor should yield a dose-response curve with a Hill slope ( ≈1.0 ). If the trimethylated fragment yields a steep Hill slope (> 2.0), it indicates colloidal aggregation or non-specific denaturation of the kinase. Increase Brij-35 concentration to 0.05% to resolve this.

References

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Source: PMC / NIH URL
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PMC / NIH URL
  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR)
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor Source: MDPI URL

Sources

Application

Application Notes and Protocols: In Vitro Evaluation of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Against Cancer Cell Lines

Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an isostere of the adenine ring of ATP, which allows molecules based on this framework to function as potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an isostere of the adenine ring of ATP, which allows molecules based on this framework to function as potent kinase inhibitors.[1][2] Numerous derivatives have been investigated as anticancer agents, targeting a range of oncogenic kinases.[1][3] This document provides a comprehensive technical guide for the initial in vitro evaluation of a specific derivative, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. We present a structured, multi-phase workflow designed to first establish cytotoxic potency and subsequently elucidate the primary mechanisms of action, including the induction of apoptosis and cell cycle arrest. These protocols are designed for researchers in oncology drug discovery and provide the foundational data necessary for go/no-go decisions in a preclinical pipeline.

Introduction: The Rationale for Targeting Kinases with Pyrazolo[3,4-d]pyrimidines

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[3] The pyrazolo[3,4-d]pyrimidine core structure mimics the purine base of ATP, enabling competitive binding at the ATP-binding site of various kinases.[1][4] This has led to the successful development of clinically approved drugs, such as the BTK inhibitor ibrutinib.[1]

N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to this promising class of compounds. Its evaluation requires a systematic approach to characterize its biological activity. The workflow presented herein is a field-proven strategy that moves from broad phenotypic screening to more focused mechanistic studies. This approach ensures that resources are directed toward compounds with the highest potential, by first confirming potent cell-killing activity before investing in deeper mechanistic analysis.[5]

G cluster_prep Phase 0: Preparation cluster_screen Phase 1: Primary Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_analysis Phase 3: Data Synthesis Compound_Prep Compound Preparation (Stock Solution, Dilutions) Cytotoxicity Cytotoxicity/Viability Assay (WST-1) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Selection & Maintenance Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Caspase-Glo 3/7) IC50->Apoptosis If Potent Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle If Potent Analysis Comprehensive Data Analysis & Reporting Apoptosis->Analysis Cell_Cycle->Analysis

Caption: Experimental workflow for in vitro compound evaluation.

Compound & Cell Line Preparation

Scientific integrity begins with meticulous preparation. The reproducibility of all subsequent assays depends on the proper handling of the test compound and the biological system.

Compound Handling
  • Solubilization: N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, like many small organic molecules, is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh serial dilutions from the stock solution in the appropriate cell culture medium for each experiment. Crucially, ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including vehicle control) and does not exceed a non-toxic level, typically ≤0.5%.

Cancer Cell Line Selection

The choice of cell lines is paramount for generating relevant data. It is recommended to use a panel of cell lines from diverse cancer types to assess the breadth of activity.[6]

  • Recommended Starter Panel:

    • MCF-7: Breast adenocarcinoma (luminal A)

    • MDA-MB-231: Breast adenocarcinoma (triple-negative)[5]

    • A549: Lung carcinoma[7]

    • HCT-116: Colorectal carcinoma[4][7]

    • K562: Chronic myelogenous leukemia (suspension cell line)[5]

  • Cell Culture: Culture all cell lines according to supplier (e.g., ATCC) recommendations in a humidified incubator at 37°C with 5% CO₂. Regularly test for mycoplasma contamination.

Phase 1: Cytotoxicity & Viability Assessment

The primary goal is to determine if the compound has a dose-dependent inhibitory effect on cell proliferation and viability. The half-maximal inhibitory concentration (IC50) is the key metric derived from this phase.[8][9] An IC50 value represents the concentration of a drug required to inhibit a biological process by 50%.[8][10][11]

WST-1 Cell Proliferation Assay

Principle: The WST-1 assay is a colorimetric method for the sensitive quantification of cell viability and proliferation.[12] Metabolically active, viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium salt WST-1 into a water-soluble formazan dye.[13][14] The amount of formazan produced is directly proportional to the number of living cells, and can be measured by absorbance.[12][14] This assay is preferred over MTT for its one-step procedure, which eliminates the need for a solubilization step.[14][15]

Protocol:

  • Cell Seeding:

    • For adherent cells (MCF-7, A549, etc.), harvest cells using trypsin and seed them into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • For suspension cells (K562), seed directly into a 96-well round-bottom plate.

    • Incubate the plate for 24 hours to allow adherent cells to attach.

  • Compound Treatment:

    • Prepare a 2X concentration series of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in culture medium. A common range for initial screening is 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug dose) and a "medium only" blank control.

    • Carefully remove the seeding medium from adherent cells and add 100 µL of the compound-containing medium to the appropriate wells. For suspension cells, add 100 µL directly to the existing 100 µL to achieve a 1X final concentration.

    • Incubate for 48 or 72 hours. The duration should be consistent and long enough to observe effects on proliferation.

  • WST-1 Reagent Addition:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The optimal time may vary between cell lines and should be determined empirically (when the vehicle control wells have a strong color change but are not saturated).

  • Data Acquisition:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 440-450 nm using a microplate reader.[15] A reference wavelength of >600 nm can be used to subtract background noise.[15]

Data Analysis & IC50 Calculation:

  • Subtract the average absorbance of the "medium only" blank wells from all other wells.

  • Calculate the Percentage Viability for each compound concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response, variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the curve and determine the IC50 value. A valid dose-response curve should be S-shaped.[9]

Cell LineIC50 (µM) after 72h
MCF-7[Enter Value]
MDA-MB-231[Enter Value]
A549[Enter Value]
HCT-116[Enter Value]
K562[Enter Value]
Caption: Example data summary table for IC50 values.

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity (typically IC50 < 10 µM), the next logical step is to investigate how it kills the cells. The two most common mechanisms for anti-cancer drugs are the induction of programmed cell death (apoptosis) and the disruption of cell division (cell cycle arrest).

Apoptosis Induction: Caspase-Glo® 3/7 Assay

Principle: Apoptosis is a highly regulated process of programmed cell death. A key event is the activation of effector caspases, particularly caspase-3 and caspase-7.[16] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[16] This cleavage releases aminoluciferin, which is consumed by luciferase to generate a stable luminescent signal that is proportional to caspase activity. This is one of the most sensitive methods for detecting apoptosis.[16]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled, clear-bottom plate at the same density as the WST-1 assay.

    • Treat cells with N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

    • Incubate for a shorter duration than the viability assay (e.g., 12, 24, 48 hours) to capture the apoptotic events which often precede complete loss of viability.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent directly to each well containing 100 µL of cell culture.

    • Mix briefly by orbital shaking (300-500 rpm for 30 seconds).

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Plot the relative luminescence units (RLU) for each treatment condition.

  • Express the data as "Fold Change in Caspase Activity" relative to the vehicle control. A significant increase indicates apoptosis induction.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] Cells are fixed to permeabilize their membranes and then stained with a fluorescent dye, Propidium Iodide (PI), which stoichiometrically binds to DNA.[17] The fluorescence intensity of each cell is therefore directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.[18]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to obtain a sufficient number of cells for analysis (e.g., 0.5 - 1 x 10⁶ cells per well).

    • Treat cells with the compound at 1x and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvest and Fixation:

    • Harvest cells (including any floating cells in the supernatant for adherent lines) and wash once with ice-cold PBS.[19]

    • Resuspend the cell pellet (approx. 1x10⁶ cells) in 200-500 µL of PBS.

    • Fix the cells by adding the cell suspension dropwise into 2-5 mL of ice-cold 70% ethanol while gently vortexing.[18][19][20] This step is critical to prevent cell clumping.

    • Incubate at 4°C for at least 2 hours (or overnight).[19]

  • Staining:

    • Centrifuge the fixed cells (e.g., 300 x g for 5 min) and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase treatment is essential to degrade RNA, which PI can also bind, ensuring signal specificity to DNA. [17] (A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the main cell population.

    • Use a plot of pulse width vs. pulse area to gate on single cells and exclude doublets.[20]

    • Collect the fluorescence data from the PI channel (typically FL2 or PE) for at least 10,000 single-cell events.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated samples to the vehicle control. An accumulation of cells in a specific phase suggests cell cycle arrest.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Enter Value][Enter Value][Enter Value]
Compound (1x IC50)[Enter Value][Enter Value][Enter Value]
Compound (2x IC50)[Enter Value][Enter Value][Enter Value]
Caption: Example data summary table for cell cycle analysis.

Mechanistic Context: Potential Kinase Inhibition

As a pyrazolo[3,4-d]pyrimidine, the compound is hypothesized to function as a kinase inhibitor. Kinases are central nodes in signaling pathways that drive cell proliferation and survival, such as the MAPK/ERK pathway. Inhibition of a key kinase in such a pathway can lead to the observed effects of cell cycle arrest and apoptosis.

G Receptor Growth Factor Receptor (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->RAF

Caption: Simplified MAPK signaling pathway showing a potential point of inhibition.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. By systematically determining the IC50 across a panel of cancer cell lines and subsequently investigating its effects on apoptosis and the cell cycle, researchers can build a comprehensive preliminary profile of the compound's anti-cancer activity. Positive and compelling results from this workflow would justify advancing the compound to more complex assays, such as specific kinase profiling, target validation, and eventually, in vivo efficacy studies.

References

  • Title: Cell cycle analysis with flow cytometry and propidium iodide - Abcam Source: Abcam URL
  • Title: Choosing an Apoptosis Detection Assay - Axion Biosystems Source: Axion Biosystems URL
  • Title: Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie Source: Assay Genie URL
  • Title: Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center Source: UC San Diego Moores Cancer Center URL
  • Title: Apoptosis Assays - Promega Corporation Source: Promega Corporation URL
  • Title: Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents Source: Europe PMC URL
  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing Source: RSC Publishing URL
  • Title: Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio Source: UT Health San Antonio URL
  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL
  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications Source: ACS Publications URL
  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR Source: Taylor & Francis Online URL
  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][21]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC Source: National Center for Biotechnology Information URL:

  • Title: How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio Source: Bitesize Bio URL
  • Title: Assaying cell cycle status using flow cytometry - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: Cell Proliferation Reagent WST-1 Source: Roche URL
  • Title: The Importance of IC50 Determination - Visikol Source: Visikol URL
  • Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL
  • Source: sophieanalytics.
  • Title: WST-1 Assay Protocol for Cell Viability - Merck Millipore Source: Merck Millipore URL
  • Title: WST-1 Assay: principles, protocol & best practices for cell viability - Abcam Source: Abcam URL
  • Title: In Vitro Cytotoxicity Assay - Alfa Cytology Source: Alfa Cytology URL
  • Title: In vitro human cell line models to predict clinical response to anticancer drugs - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH Source: EPO Berlin Buch GmbH URL
  • Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC Source: National Center for Biotechnology Information URL
  • Title: A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC Source: National Center for Biotechnology Information URL
  • Title: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay - Promega Corporation Source: Promega Corporation URL
  • Title: WST-1 Assay Kit. Cell proliferation. Colorimetric. (ab65473)
  • Title: Cancer Cell Lines and How CRISPR is Transforming Cancer Research - Synthego Source: Synthego URL
  • Title: Cancer Panels | ATCC Source: ATCC URL

Sources

Method

Fragment-Based Lead Discovery: Developing N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine into a Novel BTK Inhibitor

Executive Summary & Structural Rationale Bruton’s Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a highly validated target for B-cell malignancies and autoimmune diseas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Bruton’s Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a highly validated target for B-cell malignancies and autoimmune diseases[1]. The pyrazolo[3,4-d]pyrimidine core is a well-established adenine bioisostere that mimics ATP by binding to the kinase hinge region[2]. In canonical inhibitors like ibrutinib, the 4-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of Glu475, while the N5 nitrogen accepts a hydrogen bond from Met477[3].

However, starting a drug discovery program with N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine presents a unique structural challenge and opportunity. The N,N-dimethylation at the 4-position completely ablates the canonical hydrogen bond donor required for Glu475 interaction.

The Rationale: Why develop a fragment that cannot bind the hinge canonically? By intentionally disrupting the conserved Glu475 interaction, we force the fragment to derive its binding affinity from shape complementarity within the hydrophobic back-cleft and the gatekeeper pocket (Thr474). Furthermore, because the N1 position is blocked by a methyl group, we cannot utilize the traditional ibrutinib-like vector (which appends a Michael acceptor at N1). Instead, we must engineer a novel C3-extended vector to reach Cys481. This "Hinge-Disruption/C3-Vector" strategy allows us to develop highly selective, non-canonical covalent inhibitors that bypass standard hinge-region resistance mutations and operate outside existing intellectual property spaces.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Ca2 Calcium Release PLCg2->Ca2 NFkB NF-κB Activation PLCg2->NFkB Inhibitor N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine (Scaffold) Inhibitor->BTK Inhibits

Diagram 1: BTK signaling pathway highlighting the targeted intervention by the pyrazolopyrimidine scaffold.

Fragment Evolution Workflow

To evolve this simple fragment into a potent BTK inhibitor, we employ a Fragment-Based Lead Discovery (FBLD) workflow. The process relies heavily on iterative structural biology to map the non-canonical binding mode, followed by targeted C3-functionalization using Suzuki-Miyaura cross-coupling to install an acrylamide warhead[4].

FBLD_Workflow Frag Fragment Identification N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Struct Structural Biology X-ray Co-crystallization with BTK Kinase Domain Frag->Struct Binding Mode Chem Chemical Evolution C3-Iodination & Suzuki-Miyaura Coupling Struct->Chem Vector Design Warhead Warhead Installation Acrylamide attachment for Cys481 targeting Chem->Warhead Covalent Trapping Lead Lead Characterization TR-FRET & Intact Mass Spec Warhead->Lead Validation

Diagram 2: FBLD optimization workflow from the initial N,N-dimethylated fragment to a covalent lead.

Quantitative SAR Data Presentation

The table below summarizes the structure-activity relationship (SAR) progression. By extending a phenyl-acrylamide group from the C3 position, we compensate for the lost hinge affinity via irreversible covalent trapping of Cys481.

CompoundC3 SubstituentIC50 (nM)Covalent Adduct (%)Hinge Binding Mode
Starting Fragment -H>10,0000%Weak Non-canonical
Intermediate A -Phenyl-p-NH22,4500%Hydrophobic-anchored
Lead B -Phenyl-p-NH-Acrylamide45.2>95%Covalent-driven (C3-Vector)
Ibrutinib (Control) -p-Phenoxyphenyl (N1-Warhead)0.5>99%Canonical Hinge + Covalent

Experimental Protocols

Protocol A: X-ray Crystallography Co-crystallization

Causality: Because the N,N-dimethyl group prevents canonical Glu475 binding, determining the exact orientation of the fragment is mandatory before chemical synthesis. Pre-forming the covalent complex ensures 100% occupancy in the crystal lattice, which is critical for resolving the electron density of the novel C3-vector.

  • Protein-Inhibitor Complex Formation: Dilute recombinant human BTK kinase domain (residues 382-659) to 10 mg/mL in buffer (20 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol). Add a 1.5-fold molar excess of Lead B. Incubate for 2 hours at 4°C to allow complete covalent bond formation.

  • Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (20% PEG 4000, 0.1 M Tris pH 8.0, 0.2 M MgCl2). Seal over the reservoir and incubate at 20°C.

  • Cryoprotection & Freezing: Once crystals form (typically 3-5 days), transfer them briefly into a cryoprotectant solution consisting of the reservoir solution supplemented with 20% (v/v) glycerol. Flash-freeze immediately in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at 100 K.

  • Self-Validation: Process the data using molecular replacement with an unliganded BTK structure (e.g., PDB: 4OTF). A positive Fo-Fc difference electron density map continuous between Cys481 and the acrylamide warhead validates the covalent mechanism.

Protocol B: High-Throughput Intact Protein Mass Spectrometry

Causality: To prove that the engineered C3-acrylamide successfully reaches and reacts with Cys481 despite the non-canonical hinge binding, we must measure the intact mass of the protein-inhibitor adduct. DTT is kept strictly at 1 mM to maintain protein stability without outcompeting the target cysteine for the Michael acceptor.

  • Protein Preparation: Dilute BTK kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Compound Incubation: Add 10 µM of Lead B (5x molar excess) to the protein solution. Incubate at room temperature for 60 minutes.

  • LC-MS Analysis: Inject 5 µL of the sample onto a C4 reverse-phase desalting column. Elute using a rapid 3-minute gradient of water/acetonitrile containing 0.1% formic acid into an ESI-TOF mass spectrometer.

  • Deconvolution: Use MaxEnt1 (or equivalent deconvolution software) to convert the multiply charged spectral envelope into a zero-charge intact mass.

  • Self-Validation: Run a parallel vehicle control (DMSO) and a positive control (Ibrutinib). The DMSO control must show the unmodified BTK mass (e.g., 33,050 Da). The Lead B sample must show a mass shift corresponding exactly to the molecular weight of the inhibitor, confirming 1:1 covalent stoichiometry.

Protocol C: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: While mass spectrometry proves physical engagement, a TR-FRET assay is required to prove functional kinase inhibition. Because covalent inhibitors are time-dependent, a pre-incubation step is explicitly included to allow the irreversible bond to form before ATP is introduced to compete for the active site.

  • Reagent Assembly: In a 384-well low-volume plate, combine 0.5 nM BTK enzyme, 50 nM ULight-poly-GAT substrate, and a 10-point serial dilution of the inhibitor (starting at 10 µM).

  • Pre-incubation: Incubate the mixture for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP at its apparent Km​ (10 µM) to initiate the phosphorylation reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA (to chelate Mg2+ ) alongside a Europium-labeled anti-phosphotyrosine antibody.

  • Measurement: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

  • Self-Validation: Calculate the Z'-factor using DMSO wells (maximum signal) and 10 µM ibrutinib wells (minimum signal). A Z'-factor > 0.6 validates the assay's robustness and ensures the calculated IC50​ values are statistically reliable.

References

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(8), 1112-1135.[2] URL:[Link]

  • Zhao, X., et al. (2021). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Molecules, 26(16), 4907.[1] URL:[Link]

  • Crawford, J. J., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters, 9(1), 42-47.[3] URL:[Link]

  • Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189-7238.[5] URL:[Link]

  • Fraser, C., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4697-4710.[4] URL:[Link]

Sources

Application

Application Notes and Protocols for the Study of Neuroinflammation using N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Introduction: Targeting Neuroinflammation with Pyrazolo[3,4-d]pyrimidines Neuroinflammation is a critical contributing factor to the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Neuroinflammation with Pyrazolo[3,4-d]pyrimidines

Neuroinflammation is a critical contributing factor to the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] This complex biological response within the central nervous system (CNS) is primarily mediated by the activation of microglia and astrocytes, the resident immune cells of the brain.[2][3] Chronic activation of these cells leads to the sustained release of pro-inflammatory mediators such as nitric oxide (NO), cytokines (e.g., TNF-α, IL-1β), and chemokines, which can create a neurotoxic environment and drive progressive neuronal damage.[4][5] Consequently, modulating microglial activation and inhibiting key inflammatory signaling pathways represent a promising therapeutic strategy for these devastating diseases.

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[6][7][8][9] This application note provides a comprehensive guide for researchers on the use of a representative member of this class, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (referred to herein as "Compound X"), for the investigation of neuroinflammation. We will delve into its mechanistic underpinnings and provide detailed protocols for its application in established in vitro models.

Compound Profile: N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound X)

Compound X belongs to the pyrazolo[3,4-d]pyrimidine family, which are heterocyclic compounds analogous to purines. This structural similarity allows them to interact with a variety of biological targets, including protein kinases.[7] While specific data on Compound X is emerging, the broader class of pyrazolo[3,4-d]pyrimidines has been shown to possess potent anti-inflammatory properties.[9][10][11]

Table 1: General Properties of Pyrazolo[3,4-d]pyrimidines

PropertyDescriptionReferences
Core Structure A fused heterocyclic ring system, considered an isostere of adenine.[6]
Biological Activity Anti-inflammatory, kinase inhibition (e.g., BTK, EGFR), neuroprotective.[8][10][12]
Mechanism of Action Inhibition of pro-inflammatory signaling (NF-κB, MAPKs), induction of antioxidant responses (Nrf2/HO-1).[10][11]
Solubility Generally soluble in organic solvents such as DMSO for in vitro use.[6]
Formulation For in vitro studies, typically prepared as a stock solution in DMSO and diluted in cell culture media.[10]

Elucidating the Mechanism of Action

Research on structurally related pyrazolo[3,4-d]pyrimidines has unveiled a multi-faceted mechanism of action that effectively quells the neuroinflammatory cascade. These compounds have been shown to modulate key signaling pathways that are aberrantly activated in neurodegenerative conditions.

Inhibition of Pro-inflammatory Signaling Pathways

A primary driver of the inflammatory response in microglia is the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways orchestrate the transcription and release of a battery of pro-inflammatory genes.[13][14] Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the ability to suppress the phosphorylation of key components of these pathways, such as IKK (an upstream activator of NF-κB) and the MAP kinases p38, JNK, and ERK.[10] This inhibitory action effectively dampens the production of inflammatory mediators.

Induction of the Nrf2/HO-1 Antioxidant Response

In addition to suppressing pro-inflammatory signaling, some pyrazolo[3,4-d]pyrimidines can also bolster the cell's endogenous antioxidant defenses. A novel pyrazolo[3,4-d]pyrimidine, KKC080096, was found to upregulate Heme Oxygenase-1 (HO-1), a potent anti-inflammatory and antioxidant enzyme.[10] This upregulation is achieved through the activation of two key signaling pathways: the LKB1/AMPK and CaMKKbeta/AMPK pathways, and by promoting the nuclear translocation of Nrf2.[10] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a suite of protective genes, including HO-1.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Pathways cluster_2 Compound X Intervention LPS LPS MAPK MAPK (p38, JNK, ERK) Phosphorylation LPS->MAPK IKK IKK Phosphorylation LPS->IKK NFkB NF-κB Activation MAPK->NFkB IKK->NFkB ProInflammatory Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) NFkB->ProInflammatory CompoundX Compound X (N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine) CompoundX->MAPK Inhibits CompoundX->IKK Inhibits AMPK AMPK Activation CompoundX->AMPK Induces Nrf2 Nrf2 Activation CompoundX->Nrf2 Induces HO1 HO-1 Upregulation AMPK->HO1 Nrf2->HO1 AntiInflammatory Anti-inflammatory & Antioxidant Effects HO1->AntiInflammatory

Figure 1: Proposed mechanism of action for Compound X in microglia.

Application Notes and Protocols

The following protocols provide a framework for evaluating the anti-neuroinflammatory properties of Compound X using a well-established in vitro model of microglial activation.

In Vitro Model: LPS-Stimulated BV-2 Microglial Cells

The murine microglial cell line, BV-2, is a widely used and reliable model for studying neuroinflammation.[3][15][16] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics the inflammatory response seen in many neurological diseases.[13][17]

Figure 2: General workflow for in vitro neuroinflammation studies.

Protocol 1: Assessment of Nitric Oxide Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of microglial activation. The Griess assay is a simple colorimetric method to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Materials:

  • BV-2 microglial cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound X (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of Compound X (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO, final concentration ≤ 0.1%) for 2 hours.[18]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to the appropriate wells. Include a control group without LPS and Compound X.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.

Table 2: Representative Experimental Groups for Nitric Oxide Assay

GroupCompound X (µM)LPS (1 µg/mL)Expected Outcome
Control 0-Basal NO production
LPS 0+High NO production
Compound X (1) 1+Dose-dependent reduction in NO
Compound X (5) 5+Dose-dependent reduction in NO
Compound X (10) 10+Dose-dependent reduction in NO
Compound X (20) 20+Dose-dependent reduction in NO
Vehicle 0 (DMSO)+Similar to LPS group
Protocol 2: Quantification of Pro-inflammatory Cytokines

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the secretion of specific pro-inflammatory cytokines, such as TNF-α and IL-1β, into the culture medium.

Materials:

  • Supernatants from Protocol 1

  • ELISA kits for mouse TNF-α and IL-1β

  • Microplate reader

Procedure:

  • Sample Collection: Use the cell culture supernatants collected in Protocol 1.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on the standard curve.[19]

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Western blotting allows for the semi-quantitative analysis of protein expression and phosphorylation status, providing mechanistic insights.

Materials:

  • BV-2 cells cultured and treated in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-iNOS, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After a shorter incubation with LPS (e.g., 30-60 minutes for phosphorylation events, 24 hours for iNOS expression), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the desired primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.[13]

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics for neuroinflammatory disorders. N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as a representative of this class, can be effectively studied using the detailed protocols provided in this application note. The in vitro assays described here will enable researchers to characterize its anti-inflammatory potential and elucidate its mechanism of action. Future studies could extend these findings to more complex co-culture systems (e.g., microglia-neuron cultures) or in vivo models of neurodegeneration to further validate its therapeutic efficacy.

References

  • Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. PMC. Available at: [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]

  • Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists. PMC. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC. Available at: [Link]

  • Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. PMC. Available at: [Link]

  • p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease?. PMC. Available at: [Link]

  • Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis. PMC. Available at: [Link]

  • Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss. PLOS Pathogens - Research journals. Available at: [Link]

  • Adenosine Receptors in Neuroinflammation and Neurodegeneration. MDPI. Available at: [Link]

  • Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays. PMC. Available at: [Link]

  • Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures. Frontiers. Available at: [Link]

  • Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. Frontiers. Available at: [Link]

  • Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers. Available at: [Link]

  • Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. Frontiers. Available at: [Link]

  • Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents. PubMed. Available at: [Link]

  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. Available at: [Link]

  • Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models. PubMed. Available at: [Link]

  • Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss. bioRxiv.org. Available at: [Link]

  • Novel P2X7 Antagonist Ameliorates the Early Phase of ALS Disease and Decreases Inflammation and Autophagy in SOD1-G93A Mouse Model. MDPI. Available at: [Link]

  • Adenosine A2A receptors control neuroinflammation and consequent hippocampal neuronal dysfunction. PubMed. Available at: [Link]

  • Protective Effects of Arecoline on LPS-Induced Neuroinflammation in BV2 Microglial Cells. MDPI. Available at: [Link]

  • Decoding acute neuroinflammatory states from the 3D architecture of in vitro microglia. Nature. Available at: [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Heterocyclic Communications. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link]

  • The neuroinflammatory astrocytic P2X7 receptor: Alzheimer's disease, ischemic brain injury, and epileptic state. Taylor & Francis. Available at: [Link]

  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLOS. Available at: [Link]

  • Adenosine A 2A Receptor Antagonist Improves Cognitive Impairment by Inhibiting Neuroinflammation and Excitatory Neurotoxicity in Chronic Periodontitis Mice. MDPI. Available at: [Link]

  • NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. PMC. Available at: [Link]

  • A Possible Causal Involvement of Neuroinflammatory, Purinergic P2X7 Receptors in Psychiatric Disorders. PMC. Available at: [Link]

  • A Novel Pyrazolo[3,4- d ]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. ResearchGate. Available at: [Link]

  • Human Brain Chemokine and Cytokine Expression in Sepsis: A Report of Three Cases. Cambridge University Press & Assessment. Available at: [Link]

  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]

  • Dexmedetomidine Attenuates Neuroinflammation In LPS-Stimulated BV2 Mic. DDDT. Available at: [Link]

  • An Overview of in vitro Methods to Study Microglia. PMC. Available at: [Link]

  • Cytokine/chemokine levels in the CSF and serum of anti-NMDAR encephalitis: A systematic review and meta-analysis. Frontiers. Available at: [Link]

  • Adenosine A2A receptor antagonist. Wikipedia. Available at: [Link]

  • NF-κB signaling modulates radiation-induced microglial activation. Spandidos Publications. Available at: [Link]

  • Cytokines and chemokines profile in encephalitis patients: A meta-analysis. PLOS One. Available at: [Link]

  • P2X7 receptor contributes to long-term neuroinflammation and cognitive impairment in sepsis-surviving mice. Frontiers. Available at: [Link]

  • Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis. PMC. Available at: [Link]

  • Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer's Disease. Proceedings of the Texas A&M Medical Student Grand Rounds. Available at: [Link]

  • Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα. Frontiers. Available at: [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available at: [Link]

Sources

Method

"methodology for assessing the anti-proliferative activity of pyrazolo[3,4-d]pyrimidines"

Application Note & Protocol: Comprehensive Methodology for Assessing the Anti-Proliferative Activity of Pyrazolo[3,4-d]pyrimidines 1. Scientific Context and Mechanistic Rationale Pyrazolo[3,4-d]pyrimidines represent a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Comprehensive Methodology for Assessing the Anti-Proliferative Activity of Pyrazolo[3,4-d]pyrimidines

1. Scientific Context and Mechanistic Rationale Pyrazolo[3,4-d]pyrimidines represent a highly privileged class of heterocyclic pharmacophores in modern oncology and drug development. Structurally acting as bioisosteres to purines (specifically mimicking adenine), these scaffolds possess an innate ability to occupy the highly conserved ATP-binding pockets of various oncogenic protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-Src, and Cyclin-Dependent Kinases (CDKs) 1.

Causality of Action: The anti-proliferative efficacy of these compounds is fundamentally driven by competitive kinase inhibition. By blocking ATP binding, pyrazolo[3,4-d]pyrimidines prevent the trans-autophosphorylation of receptor tyrosine kinases and the subsequent activation of downstream signaling cascades (such as the PI3K/AKT and MAPK/ERK pathways). This disruption deprives the cancer cell of survival signals, halts cell cycle progression, and tips the cellular balance toward caspase-mediated apoptosis 2.

MOA Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinases (EGFR / c-Src) Ligand->Receptor Downstream PI3K/AKT & MAPK Signaling Cascades Receptor->Downstream Inhibitor Pyrazolo[3,4-d]pyrimidine (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding Apoptosis Caspase-Mediated Apoptosis Inhibitor->Apoptosis Induces Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation

Caption: Mechanism of pyrazolo[3,4-d]pyrimidines inhibiting RTK signaling to induce apoptosis.

2. Designing a Self-Validating Experimental Workflow To establish a robust, trustworthy profile for a novel pyrazolo[3,4-d]pyrimidine derivative, the experimental design must be a self-validating system. Relying solely on a cell viability assay is insufficient, as it cannot distinguish between on-target kinase inhibition and off-target cytotoxicity (e.g., membrane disruption or chemical reactivity). Therefore, the methodology must integrate:

  • Cell-Free Enzymatic Assays: To prove direct target engagement and determine the absolute Ki​ or IC50​ against the isolated kinase, ruling out non-specific toxicity 3.

  • In Vitro Cell Viability Assays (MTT): To confirm that the compound can penetrate the cell membrane and exert functional anti-proliferative effects in a complex biological system 4.

  • Orthogonal Phenotypic Assays: Flow cytometry (Annexin V/PI staining) to verify that the reduction in viability is due to programmed cell death rather than necrosis.

Workflow Prep 1. Compound Formulation CellFree 2. Cell-Free Kinase Assay Prep->CellFree InVitro 3. MTT Viability Assay (Cellular) Prep->InVitro Apop 4. Flow Cytometry (Apoptosis) InVitro->Apop

Caption: Self-validating workflow for assessing anti-proliferative activity.

3. Detailed Methodologies and Protocols

Protocol A: Compound Solubilization and Formulation Causality: Pyrazolo[3,4-d]pyrimidines frequently exhibit poor aqueous solubility due to their rigid, planar, and lipophilic aromatic structures. If a compound precipitates in the culture media, it cannot enter the cells, leading to false-negative viability results—a common discrepancy between potent cell-free activity and weak cellular activity 1.

  • Step 1: Synthesize or obtain the pyrazolo[3,4-d]pyrimidine derivative in high purity (>95% via HPLC).

  • Step 2: Prepare a concentrated stock solution (10 mM to 50 mM) in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO). Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Step 3: Aliquot the stock into amber microcentrifuge tubes and store at -20°C to prevent degradation from freeze-thaw cycles and light exposure.

  • Step 4: On the day of the assay, perform serial dilutions directly in the complete culture medium. Critical Quality Control: Ensure the final concentration of DMSO in the assay wells never exceeds 0.5% (v/v). Higher DMSO concentrations will induce solvent-mediated cytotoxicity, confounding the anti-proliferative data.

Protocol B: In Vitro Cell Viability (MTT) Assay Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for assessing cell proliferation. It relies on the principle that only viable cells possess active NAD(P)H-dependent cellular oxidoreductase enzymes, which cleave the tetrazolium ring to form insoluble purple formazan crystals. The absorbance of the solubilized crystals is directly proportional to the viable cell count.

  • Step 1 (Cell Seeding): Harvest logarithmically growing cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, or SaOS-2 osteosarcoma). Seed cells into a 96-well flat-bottom microtiter plate at a density of 5×103 to 1×104 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS).

  • Step 2 (Incubation): Incubate the plate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for cell adherence and recovery.

  • Step 3 (Treatment): Aspirate the old media. Add 100 µL of fresh media containing varying concentrations of the pyrazolo[3,4-d]pyrimidine derivative (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM).

    • Self-Validation Controls: Include a "Vehicle Control" (0.5% DMSO in media) to establish a 100% viability baseline, and a "Positive Control" (e.g., Erlotinib or Doxorubicin) to validate assay sensitivity.

  • Step 4 (Exposure): Incubate the treated plates for 48 to 72 hours.

  • Step 5 (MTT Addition): Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate in the dark at 37°C for 3 to 4 hours.

  • Step 6 (Solubilization): Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of solubilization buffer (e.g., 100% DMSO or acidified SDS) to each well. Shake the plate gently for 15 minutes to dissolve the crystals.

  • Step 7 (Quantification): Measure the absorbance at 490 nm (or 570 nm) using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50​ using non-linear regression analysis.

4. Quantitative Data Presentation The efficacy of pyrazolo[3,4-d]pyrimidine derivatives can vary significantly based on functional group substitutions (e.g., at the N1, C4, or C6 positions) and the target cell line. Table 1 summarizes representative anti-proliferative data from recent literature, demonstrating the broad-spectrum potential of this scaffold.

Table 1: Representative Anti-Proliferative Activity ( IC50​ / GI50​ ) of Pyrazolo[3,4-d]pyrimidines

Compound / DerivativePrimary Kinase TargetCell Line (Cancer Type) IC50​ / GI50​ (µM)Reference
Compound 18 c-SrcSaOS-2 (Osteosarcoma)~12.5 µM (17% Viability)1
Compound 7d EGFR / ErbB2OVCAR-4 (Ovarian)1.74 µM2
Compound 7d EGFR / ErbB2ACHN (Renal)5.53 µM2
Compound 15 EGFR-TKNCI-60 Panel (Broad)0.018 – 9.98 µM3
Compound 1a Unknown (Broad)A549 (Lung)2.24 µM4

5. Troubleshooting and Quality Control

  • Discrepancy Between Cell-Free and Cell-Based Assays: If a compound shows sub-nanomolar affinity in a cell-free kinase assay but no activity in the MTT assay, suspect poor membrane permeability or high metabolic instability (e.g., rapid efflux by P-glycoprotein). Consider evaluating the compound's Caco-2 permeability or synthesizing a prodrug variant to enhance cellular uptake.

  • Edge Effects in 96-Well Plates: Evaporation in the peripheral wells can artificially concentrate the drug and media salts, skewing viability data. Solution: Fill the outer 36 wells with sterile PBS and only use the inner 60 wells for the assay.

References

  • Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry. 1

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. PMC.2

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. 3

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC. 4

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with the pyrazolo[3,4-d]pyrimidine scaffold—a privileged pharmacophore frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with the pyrazolo[3,4-d]pyrimidine scaffold—a privileged pharmacophore frequently utilized in the development of kinase inhibitors[1].

Synthesizing N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 90085-12-4)[2] requires a highly controlled three-step linear sequence. While the pathway is well-documented, researchers frequently encounter bottlenecks such as incomplete chlorination, product degradation, or competitive hydrolysis during the final nucleophilic aromatic substitution (SNAr) step. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yielding, reproducible batches.

Synthesis Workflow

The synthesis relies on the sequential construction and activation of the pyrimidine ring, followed by targeted amination.

SynthesisWorkflow A 5-Amino-1-methylpyrazole- 4-carboxamide B 1-Methyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol A->B Formamide 180°C, 4h C 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine B->C POCl3, DMF (cat.) Reflux, 3h D N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine C->D Dimethylamine, DIPEA THF, RT, 2h

Workflow for the 3-step synthesis of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Reaction Optimization Data: The SNAr Step

The final SNAr amination is the most sensitive step in this sequence. The highly electrophilic C4-chloro position is prone to hydrolysis if adventitious water is present. The table below summarizes the quantitative impact of solvent, base, and amine source selection on the final yield[3].

SolventBase (Equivalents)Amine SourceTempYield (%)Mechanistic Observation
Water / EtOHNoneAqueous Dimethylamine (40%)80 °C< 20%Extensive hydrolysis back to the 4-ol derivative.
DMFK₂CO₃ (2.0 eq)Dimethylamine HCl (1.5 eq)60 °C65%Moderate yield; inorganic base causes heterogeneous reaction kinetics.
THF (Anhydrous) DIPEA (2.0 eq) Dimethylamine (2M in THF) RT > 90% Clean conversion; non-nucleophilic base prevents side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my POCl₃ chlorination yielding a black, intractable tar instead of the 4-chloro intermediate? Causality & Solution: This is typically caused by localized overheating or the absence of a formylating catalyst. Phosphorus oxychloride (POCl₃) alone is often insufficiently reactive for this specific scaffold. You must add a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which is the true active chlorinating species[4]. Furthermore, ensure the reaction does not exceed 110 °C, as the pyrazolo[3,4-d]pyrimidine core can degrade into polymeric tars at extreme temperatures.

Q2: I am seeing significant conversion back to the 4-ol derivative during the SNAr amination step. How do I prevent this? Causality & Solution: You are experiencing competitive hydrolysis. The C4-chloro position is highly activated by the electron-withdrawing nature of the pyrimidine ring. If you are using a 40% aqueous solution of dimethylamine, the water acts as a competing nucleophile. To prevent this, strictly exclude water by switching to a commercially available 2M solution of dimethylamine in anhydrous THF.

Q3: What is the optimal base for the final amination, and why? Causality & Solution: N,N-Diisopropylethylamine (DIPEA) is the optimal choice[3]. During the SNAr reaction, one equivalent of HCl is generated. If unneutralized, this acidifies the reaction and halts the nucleophilic attack. DIPEA is sterically hindered and completely non-nucleophilic, meaning it will efficiently scavenge the HCl byproduct without competing with dimethylamine for the electrophilic C4 carbon.

Q4: My product is missing after the aqueous workup of the final step. Where did it go? Causality & Solution: N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine contains multiple basic nitrogen atoms. If your aqueous wash is too acidic (e.g., if you used an NH₄Cl wash), the product will protonate and partition into the aqueous layer. Always adjust the aqueous layer to pH 8–9 using saturated NaHCO₃ before extracting with ethyl acetate or dichloromethane.

TroubleshootingLogic Start Issue: Low Yield in SNAr Amination Step Check1 Is starting material fully consumed? Start->Check1 No1 Action: Increase Dimethylamine eq. or verify DIPEA quality Check1->No1 No Yes1 Are there multiple spots on TLC/LCMS? Check1->Yes1 Yes Yes2 Action: Check for hydrolysis (OH formation) Ensure anhydrous conditions Yes1->Yes2 Yes No2 Action: Product lost during aqueous workup. Adjust pH before extraction. Yes1->No2 No

Troubleshooting logic tree for resolving low yields during the final SNAr amination step.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
  • Setup: In a 100 mL round-bottom flask, suspend 5-amino-1-methylpyrazole-4-carboxamide (10.0 g, 71.3 mmol) in formamide (30 mL).

  • Reaction: Heat the mixture to 180 °C under a nitrogen atmosphere. The suspension will dissolve into a clear solution, followed by the gradual precipitation of the product. Stir for 4 hours.

  • IPC (Self-Validation): Analyze by LCMS. The starting material mass (m/z 141 [M+H]+) should be completely replaced by the product mass (m/z 151 [M+H]+).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL). Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under a vacuum to afford the intermediate.

Protocol B: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Setup: To a completely dry 250 mL flask containing 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (8.0 g, 53.3 mmol), add POCl₃ (40 mL) and exactly 5 drops of anhydrous DMF (catalyst)[4].

  • Reaction: Equip with a reflux condenser and heat to 105 °C for 3 hours.

  • IPC (Self-Validation): Quench a 50 µL aliquot into ice water, extract with EtOAc, and run TLC (EtOAc:Hexane 1:1). The starting material remains at the baseline (Rf = 0.0), while the chlorinated product migrates (Rf ≈ 0.6).

  • Workup (Critical Step): Concentrate the excess POCl₃ in vacuo (do not bake the residue). Dissolve the resulting syrup in strictly anhydrous dichloromethane (50 mL) and pour dropwise over vigorously stirred crushed ice to quench residual active phosphorus species. Extract with DCM, wash with cold saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Use immediately in Protocol C to prevent atmospheric hydrolysis.

Protocol C: Synthesis of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Setup: Dissolve 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (5.0 g, 29.6 mmol) in anhydrous THF (50 mL) under nitrogen.

  • Reagent Addition: Add DIPEA (10.3 mL, 59.2 mmol, 2.0 eq). Cool the flask to 0 °C using an ice bath. Slowly add Dimethylamine (2M in THF, 22.2 mL, 44.4 mmol, 1.5 eq) dropwise via syringe[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • IPC (Self-Validation): Monitor by LCMS. Target product mass is m/z 178 [M+H]+. Ensure no m/z 151 (hydrolyzed byproduct) is forming.

  • Workup: Concentrate the THF in vacuo. Dilute the residue with EtOAc (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to ensure the basic product remains in the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) if necessary.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.[Link]

  • High throughput synthesis of extended pyrazolo[3,4-d]dihydropyrimidines. SciSpace.[Link]

  • The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules. ACS Publications.[Link]

  • 90085-12-4,N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. LookChemicals.[Link]

Sources

Optimization

Technical Support Center: Purification of Substituted Pyrazolo[3,4-d]pyrimidines

Introduction: The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and forming the core of numerous kinase inhibitors and other pharmacologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and forming the core of numerous kinase inhibitors and other pharmacologically active agents[1][2]. While synthetic routes to these molecules are well-established, their purification presents significant and often recurring challenges for researchers. This guide provides practical, field-tested advice in a question-and-answer format to troubleshoot common purification issues, ensuring the isolation of highly pure materials essential for accurate biological evaluation and drug development.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and problems encountered during the purification of substituted pyrazolo[3,4-d]pyrimidines.

Q1: My crude product is an insoluble, intractable solid. How can I even begin to purify it?

A1: This is a very common issue, as the planar, heteroaromatic nature of the pyrazolo[3,4-d]pyrimidine core promotes strong intermolecular π-π stacking and hydrogen bonding, leading to high crystallinity and poor solubility[3].

  • Initial Approach: Before resorting to large-volume solvent slurries, perform small-scale solubility tests with a range of solvents across the polarity spectrum. Use a few milligrams of crude material in vials with 0.5-1.0 mL of solvent. Test solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetonitrile (MeCN), acetone, tetrahydrofuran (THF), and more polar options like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heating may be required.

  • The "Dissolve-Precipitate" Cleanup: If a solvent is found that dissolves your compound (e.g., hot DMF or DMSO), but it's unsuitable for chromatography, you can use a precipitation strategy. Dissolve the crude material in a minimum amount of the "good" solvent, then add a "bad" solvent (an anti-solvent in which your compound is insoluble, e.g., water, diethyl ether, or hexanes) dropwise to precipitate the product. This can often crash out the desired compound, leaving many colored or polar impurities behind in the solvent mixture.

  • Causality: The limited aqueous solubility of these compounds is a well-documented challenge, impacting not only purification but also subsequent biological assays and pharmacokinetic properties[4][5]. Addressing it early is critical.

Q2: I see two spots on TLC with very similar Rf values that I suspect are N1 and N2 regioisomers. How can I separate them?

A2: The synthesis of N-substituted pyrazoles from substituted hydrazines is a classic route that can lead to mixtures of regioisomers, and their separation is arguably the most frequent and difficult purification challenge for this class of compounds[1]. Their structural similarity often results in nearly identical polarities.

  • Initial Confirmation: First, confirm you have isomers. A crude LC-MS analysis is ideal, as both spots should show the same mass.

  • Chromatography is the Go-To: Flash column chromatography is the standard method[1]. Success hinges on optimization:

    • Solvent System Screening: Do not rely on a standard hexane/ethyl acetate system alone. Systematically screen solvent systems using TLC. Try incorporating a third solvent; for example, a small amount of methanol (1-2%) in DCM can significantly alter selectivity. Chlorinated solvents (DCM) or ethers (diethyl ether, MTBE) often provide different selectivity compared to esters (EtOAc).

    • Eluent Polarity: Use a mobile phase that provides a low Rf for both spots (e.g., 0.15-0.25). This forces the compounds to spend more time interacting with the stationary phase, amplifying small differences in polarity.

    • Column and Loading: Use a long, narrow column to increase the number of theoretical plates. Load the sample onto the column using a minimal amount of solvent, preferably adsorbing it onto a small amount of silica gel first to ensure a tight starting band.

  • Consider Recrystallization: If chromatography fails or is impractical for large scales, fractional crystallization can be effective. This requires finding a solvent system where the solubility of the two isomers is different, especially with respect to temperature. This is an empirical process requiring extensive screening.

Q3: My compound appears pure by ¹H NMR, but elemental analysis fails. What's the likely cause?

A3: Assuming your NMR is free of grease, water, and obvious impurities, the most common culprit is residual, non-proton-containing inorganic salts from the workup (e.g., sodium sulfate, magnesium sulfate) or trapped high-boiling solvents (e.g., DMF, DMSO).

  • Solvent Removal: For high-boiling solvents, co-evaporation with a lower-boiling solvent like toluene or dissolving the compound in a solvent like DCM, washing with water/brine, re-drying, and re-concentrating can be effective. High-vacuum drying (at elevated temperature if the compound is stable) for an extended period is also essential.

  • Salt Removal: If you suspect inorganic salts, dissolving the sample in an organic solvent (like EtOAc or DCM), filtering through a tight cotton plug or a short pad of Celite®, and then re-concentrating the filtrate will leave the salts behind.

  • Purity Check: All final compounds should have their purity verified to be ≥95% to ensure the reliability of biological data[6].

Part 2: Troubleshooting Guide - Advanced Problem Solving

This section provides deeper insights into specific, complex purification scenarios.

Scenario 1: Failure to Separate Regioisomers by Standard Silica Gel Chromatography

You have optimized your solvent system (e.g., 40% EtOAc/Hexane) and the spots are still inseparable (ΔRf < 0.05).

G cluster_0 Chromatographic Strategies cluster_1 Crystallization Strategies cluster_2 Chemical Strategies start Inseparable Isomers on Silica TLC opt_solvent Re-optimize Mobile Phase (e.g., DCM/MeOH, Toluene/Acetone) start->opt_solvent Modify Selectivity solv_screen Screen Solvents for Differential Solubility start->solv_screen Alternative Method derivatize Derivatize (if functional group available) start->derivatize Last Resort long_col Use Long Column & Shallow Gradient opt_solvent->long_col Improve Resolution alt_phase Switch Stationary Phase (Alumina, C18, Chiral) long_col->alt_phase Change Interaction Mechanism fractional_cryst Perform Fractional Crystallization solv_screen->fractional_cryst separate_deriv Separate Derivatives derivatize->separate_deriv deprotect Cleave Derivatizing Group separate_deriv->deprotect

Caption: Decision workflow for separating challenging regioisomers.

Expert Insights:

  • Change Stationary Phase: If silica (a polar, acidic support) fails, try neutral or basic alumina. The different surface chemistry can alter the retention order or improve separation. For highly non-polar analogs, reverse-phase (C18) chromatography using systems like water/acetonitrile or water/methanol with buffers may be effective.

  • Derivatization: If a reactive handle exists (e.g., a free -OH or -NH2 group) that is not present on the other isomer, you can temporarily protect or derivatize it. The resulting derivative will have a significantly different polarity, allowing for easy separation. Afterward, the protecting group can be removed to yield the pure isomer. This is a drastic but highly effective step when all else fails.

Scenario 2: Product Streaks on TLC and Column Chromatography

Your compound streaks badly on the TLC plate, leading to poor resolution and mixed fractions from the column.

Expert Insights:

  • Cause - Acidity/Basicity: The pyrazolo[3,4-d]pyrimidine core contains several basic nitrogen atoms. If your compound has acidic or basic functional groups, it can interact ionically with the slightly acidic silica gel surface, causing streaking.

  • Solution - Mobile Phase Additives:

    • For Basic Compounds: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (NEt₃) or pyridine is sufficient to neutralize the acidic sites on the silica and produce sharp, well-defined spots.

    • For Acidic Compounds: If your compound has an acidic group (e.g., a carboxylic acid), add 0.5-1% acetic acid or formic acid to the eluent. This protonates the compound, reducing its interaction with the silica surface.

  • Alternative - Use a Different Support: Switching to neutral alumina can also mitigate these secondary ionic interactions.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common purification techniques discussed in this guide.

Protocol 1: Optimized Flash Column Chromatography for Isomer Separation

This protocol assumes you have identified a solvent system via TLC that shows a slight separation (ΔRf ≈ 0.05-0.1).

  • Column Preparation:

    • Select a long, narrow glass column. For 1g of crude material, a column with a 4-5 cm diameter and 50-60 cm length is appropriate.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your mobile phase (e.g., hexanes). A typical ratio is 50-100 g of silica per 1 g of crude product.

    • Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product (~1 g) in a minimal amount of a strong solvent (e.g., 2-3 mL of DCM or EtOAc).

    • Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully layer this dry powder on top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution:

    • Begin eluting with the least polar solvent mixture identified during TLC screening (e.g., 10% EtOAc/Hexane).

    • Collect fractions systematically (e.g., 20 mL per tube).

    • After several column volumes, you can choose to slowly increase the polarity (a shallow gradient) or continue isocratically. For difficult separations, an isocratic elution is often better.

  • Analysis:

    • Analyze fractions by TLC. Spot every other fraction on a TLC plate. It is crucial to also spot your starting material and a "co-spot" (starting material and fraction in the same lane) to track the separation accurately.

    • Combine fractions containing the pure, isolated products.

    • Confirm the identity and purity of the combined fractions using ¹H NMR and LC-MS.

Protocol 2: Purity Assessment by Analytical Techniques

A combination of methods is required to definitively establish purity.

TechniqueInformation ProvidedCommon Issues & Solutions
¹H / ¹³C NMR Structural confirmation, presence of impurities with protons/carbons, solvent residue.Overlapping signals can hide impurities. Use a higher field magnet (≥400 MHz). ¹³C NMR is excellent for identifying isomeric impurities.
LC-MS Purity (UV trace), molecular weight confirmation (MS trace).Compound may not ionize well. Try different ionization sources (ESI, APCI) and polarities (positive/negative).
TLC Quick purity check, identifies number of components.Non-UV active impurities will be missed. Use staining (e.g., KMnO₄, vanillin) to visualize.
Elemental Analysis (C,H,N) Confirms elemental composition and high purity (within ±0.4% of theoretical).Fails due to residual solvent or inorganic salts. Ensure rigorous drying and/or filtering before submission[6].

Part 4: Understanding the "Why" - Physicochemical Principles

The purification challenges of pyrazolo[3,4-d]pyrimidines are rooted in their fundamental chemical properties.

G cluster_0 Molecular Properties cluster_1 Purification Challenges planarity Planarity & Aromaticity solubility Poor Solubility planarity->solubility π-stacking h_bond H-Bond Donors/Acceptors h_bond->solubility Strong lattice energy substituents Substituent Polarity isomerism Regioisomerism substituents->isomerism Alters polarity slightly pka pKa of N atoms streaking Chromatographic Streaking pka->streaking Ionic interaction with silica crystallization Difficult Crystallization solubility->crystallization

Caption: Relationship between molecular properties and purification challenges.

Substituents play a critical role. A bulky, lipophilic group (like a t-butyl or phenyl) can disrupt π-stacking and improve solubility in organic solvents, while polar groups (like -NH2 or -OH) can increase hydrogen bonding, decrease solubility, and potentially cause streaking on silica gel. Understanding the electronic and steric nature of your specific substituents is key to predicting and solving purification problems[7].

References

  • Rana, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • Zainab, Z., & Asia, A. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]

  • Artuso, E., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available at: [Link]

  • Di Gianantonio, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Schenone, S., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PMC. Available at: [Link]

  • Rana, S., et al. (2014). Discovery of simplified N²-substituted pyrazolo[3,4-d]pyrimidine derivatives as novel adenosine receptor antagonists: efficient synthetic approaches, biological evaluations and molecular docking studies. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 90085-12-4).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 90085-12-4). As a privileged adenine isostere scaffold, pyrazolo[3,4-d]pyrimidines are highly effective ATP-competitive kinase inhibitors. However, their planar aromatic structure and high crystal lattice energy result in severe aqueous insolubility, frequently causing assay failure and poor in vivo bioavailability.

This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic explanations to overcome these physicochemical barriers.

Part 1: Fundamentals & FAQs

Q1: Why doesn't adjusting the pH of my assay buffer improve the solubility of this compound? A1: Solubility enhancement via pH adjustment relies on the presence of ionizable groups. In N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the exocyclic amine at position 4 is N,N-dimethylated (tertiary). The lone pair of electrons on this nitrogen is highly delocalized into the electron-deficient pyrimidine ring. Consequently, the pKa of this compound is extremely low (< 2). It cannot be meaningfully protonated to form a soluble salt at physiological pH (7.4) or even in mildly acidic formulation buffers (pH 4). You must rely on co-solvents, micellar encapsulation, or structural complexation rather than pH manipulation.

Q2: What is the maximum safe concentration of DMSO for my in vitro cell-based assays? A2: While the compound is freely soluble in 100% anhydrous DMSO, you cannot transfer high volumes of DMSO into cell culture. For most mammalian cell lines, DMSO concentrations exceeding 0.1% to 0.5% (v/v) induce solvent-mediated cytotoxicity and alter cellular transcriptomes. If your required drug concentration forces you to exceed 0.5% DMSO, you must transition to the surfactant or cyclodextrin protocols detailed below.

Part 2: Troubleshooting In Vitro Assay Precipitation

Issue: "My compound crashes out (precipitates) immediately when I dilute my DMSO stock into the aqueous assay buffer."

Root Cause: This is a classic "solvent-shift" phenomenon. When a high-concentration DMSO stock is directly pipetted into an aqueous buffer, the DMSO rapidly diffuses into the water. The local micro-environment around the drug molecules suddenly drops in dielectric constant, causing rapid supersaturation. The strong π−π stacking interactions of the pyrazolo[3,4-d]pyrimidine core drive immediate nucleation and crystallization.

Solution: Implement a step-wise dilution strategy utilizing a thermodynamic sink (surfactants or carrier proteins) to lower the free energy of the hydrophobic compound in the aqueous phase.

InVitroDilution A 10 mM Stock (100% DMSO) B Intermediate Stock (DMSO + 10% Tween-80) A->B Add Surfactant C Pre-warmed Assay Buffer (e.g., PBS + 0.1% BSA) A->C Direct Addition (Avoid) B->C Dropwise Addition with Vortexing D Final Assay Solution (<1% DMSO, Soluble) C->D Equilibration E Precipitation / Crash Out C->E If Direct Addition

Caption: Workflow for preventing solvent-shift precipitation in vitro.

Protocol 1: Step-Wise Dilution for Biochemical Assays
  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Micellar Stock: Dilute the primary stock to 1 mM using a mixture of DMSO and 10% (v/v) Tween-80. Causality: The surfactant coats the hydrophobic molecules before they encounter bulk water, preventing uncontrolled nucleation.

  • Buffer Preparation: Warm your aqueous assay buffer (e.g., PBS) to 37°C. Ensure the buffer contains 0.1% Bovine Serum Albumin (BSA). Causality: BSA acts as a hydrophobic sink, binding the free drug and maintaining it in solution.

  • Integration: Add the intermediate stock dropwise to the vigorously vortexing aqueous buffer to achieve your final nanomolar/micromolar concentration.

  • Self-Validation Step: Centrifuge the final assay solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectrophotometry (at the compound's λmax​ ). If the measured concentration matches the theoretical yield, no micro-precipitation has occurred, validating the protocol.

Part 3: Advanced Formulations for In Vivo Dosing

Issue: "I need to dose animals at 10 mg/kg, but the compound is completely insoluble in saline, and I cannot use toxic levels of organic solvents."

To achieve high aqueous concentrations for oral (PO) or intravenous (IV) dosing, you must alter the physical state of the drug. The two most validated approaches for pyrazolo[3,4-d]pyrimidines are Cyclodextrin Complexation and Amorphous Solid Dispersions (ASD) .

Strategy A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexation

HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The trimethylated pyrazolo[3,4-d]pyrimidine core acts as a "guest" molecule, inserting into the cavity to form a host-guest inclusion complex. This shields the hydrophobic surfaces from water, improving apparent solubility by 100 to 1000-fold .

CyclodextrinEq FreeDrug Free Drug (Insoluble) Complex Drug:HP-β-CD Complex (Highly Soluble) FreeDrug->Complex + HP-β-CD (K_eq) Bioavailable Cellular Uptake (Bioavailable) FreeDrug->Bioavailable Partitioning into Membrane FreeCD Free HP-β-CD (Soluble) FreeCD->Complex + Drug Complex->FreeDrug Dissociation at Target

Caption: Thermodynamic equilibrium of HP-β-CD complexation and cellular uptake.

Protocol 2: Phase Solubility & Complex Preparation

  • Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Add an excess amount of crystalline N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine powder to the solution.

  • Agitate the suspension on a rotary shaker at 25°C for 72 hours. Causality: Complexation is a thermodynamic equilibrium process; sufficient time is required for the drug to partition into the cyclodextrin cavities.

  • Filter the suspension through a 0.45 µm PVDF syringe filter to remove uncomplexed, undissolved drug.

  • Lyophilize (freeze-dry) the filtrate to obtain the solid inclusion complex.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The complete disappearance of the sharp endothermic melting peak (characteristic of the crystalline drug) confirms 100% inclusion and amorphization.

Strategy B: Amorphous Solid Dispersions (ASD)

If cyclodextrin complexation does not yield sufficient dosing concentrations, ASDs utilizing hydrophilic polymers (e.g., PVP or PVP-VA) are the next standard. By rapidly evaporating a co-solvent system, the drug is kinetically trapped in a high-energy amorphous state within the polymer matrix, completely bypassing the thermodynamic barrier of the drug's crystal lattice energy .

Protocol 3: Solvent Evaporation Method

  • Dissolve the drug and PVP-VA in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane 1:1) at a 1:5 drug-to-polymer weight ratio.

  • Evaporate the solvent rapidly using a rotary evaporator under reduced pressure. Causality: Rapid evaporation prevents the drug molecules from organizing into a crystalline lattice, forcing them into an amorphous dispersion.

  • Dry the resulting film under vacuum overnight to remove all residual solvent.

  • Self-Validation Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A broad "halo" without sharp Bragg peaks validates that the drug is fully dispersed in the amorphous state. Reconstitute in aqueous buffer immediately prior to in vivo administration.

(Note: If all formulation strategies fail to reach your target in vivo exposure, structural modification into a highly soluble prodrug—such as appending an N-methylpiperazino group via a cleavable carbamate linker—is the definitive next step .)

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes of the solubilization strategies discussed, allowing you to select the appropriate method based on your experimental constraints.

Formulation StrategyPrimary Mechanism of SolubilizationTypical Solubility EnhancementPrimary Application Phase
DMSO / Tween-80 Co-solvency Reduces solvent dielectric constant; micellar encapsulation10 - 50 foldIn vitro biochemical & cellular assays
HP-β-CD Complexation Hydrophobic cavity host-guest encapsulation100 - 1000 foldIn vivo Intravenous (IV) / Intraperitoneal (IP) dosing
Amorphous Solid Dispersion (PVP) Disruption of crystal lattice energy; kinetic trapping50 - 200 foldIn vivo Oral (PO) dosing

References

  • Dreassi, E., et al. (2010). "2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors." European Journal of Medicinal Chemistry. Available at:[Link]

  • Casalini, F., et al. (2018). "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Radi, M., et al. (2013). "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]

Optimization

"troubleshooting poor cell permeability of pyrazolo[3,4-d]pyrimidine compounds"

Welcome to the Technical Support Center for Pyrazolo[3,4-d]pyrimidine Development. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of adenine, widely utilized in the design of ATP-competitive kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolo[3,4-d]pyrimidine Development.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of adenine, widely utilized in the design of ATP-competitive kinase inhibitors targeting Src, Abl, and BTK[1]. However, translating these potent biochemical inhibitors into cellular and in vivo models is frequently bottlenecked by poor cell permeability. The rich heteroaromatic core, characterized by multiple hydrogen bond acceptors and donors, often leads to high polar surface area (PSA), poor aqueous solubility, and high susceptibility to ATP-binding cassette (ABC) efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[2][3].

Below is our comprehensive troubleshooting guide, diagnostic workflow, and validated protocols to help you overcome permeability barriers in your drug development pipeline.

Diagnostic Workflow

G Start Low Cell Permeability of Pyrazolo[3,4-d]pyrimidine Caco2 Bidirectional Caco-2 Assay (A->B and B->A) Start->Caco2 Recovery Calculate Mass Balance (Recovery %) Caco2->Recovery LowRec Low Recovery (<70%) Recovery->LowRec HighRec Good Recovery (>70%) Recovery->HighRec Solubility Issue: Precipitation or Binding Fix: Add 4% BSA, Low-bind plates LowRec->Solubility Efflux Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) HighRec->Efflux HighER ER > 2 (Active Efflux) Efflux->HighER LowER ER < 2 (Poor Passive Diffusion) Efflux->LowER Pgp Issue: P-gp/BCRP Substrate Fix: Prodrug Strategy (e.g., Pro-Si306) HighER->Pgp Lipophilicity Issue: High PSA / Low Lipophilicity Fix: Reduce HBDs, Tune pKa LowER->Lipophilicity

Troubleshooting workflow for pyrazolo[3,4-d]pyrimidine permeability assays.

Frequently Asked Questions (Troubleshooting Guides)

Q1: My compound shows very low apparent permeability ( Papp​ ) in Caco-2 assays, but the mass balance (recovery) is < 50%. What is causing this, and how can I fix it? Causality: A low mass balance indicates that the compound is lost during the assay, rather than simply failing to cross the membrane. Pyrazolo[3,4-d]pyrimidines often suffer from poor aqueous solubility or high non-specific binding to the polycarbonate Transwell inserts. If your compound has a cLogD > 4.5, it is likely precipitating in the aqueous assay buffer. Solution:

  • Maintain Sink Conditions : Introduce 4% Bovine Serum Albumin (BSA) into the basolateral receiver compartment. This provides a binding sink that drives passive diffusion and prevents precipitation[4].

  • Mitigate Binding : Utilize low-binding assay plates and pre-incubate the inserts with the compound to saturate non-specific binding sites.

  • Verify Monolayer Integrity : Ensure the loss isn't due to cell toxicity by measuring Transepithelial Electrical Resistance (TEER) before and after the assay. TEER should remain between 300–500 Ω⋅cm2 [5].

Q2: The Caco-2 recovery is excellent, but the Efflux Ratio (ER) is > 2. How do I confirm if my compound is a substrate for P-gp or BCRP? Causality: The planar, heteroaromatic nature of pyrazolo[3,4-d]pyrimidines makes them prime candidates for recognition by the large, flexible transmembrane binding pockets of P-gp (ABCB1) and BCRP (ABCG2)[3][6]. These transporters actively pump the drug from the basolateral back to the apical compartment, resulting in an ER > 2. Solution: Perform a bidirectional transport assay with selective inhibitors to isolate the transporter responsible. Co-incubate the apical and basolateral compartments with either 50 µM Verapamil (a selective P-gp inhibitor) or 10 µM Fumitremorgin C (a selective BCRP inhibitor)[5]. If the ER drops below 2 in the presence of the inhibitor, active efflux by that specific transporter is confirmed.

Q3: My compound is a confirmed P-gp substrate. How can I chemically modify the pyrazolo[3,4-d]pyrimidine scaffold to bypass efflux without losing kinase inhibitory potency? Causality: P-gp binding relies heavily on hydrogen bond donors (HBDs) and specific spatial conformations. However, modifying the exocyclic amines (which act as HBDs) directly will often destroy affinity for the kinase hinge region[1]. Solution: Employ a Prodrug Strategy . Mask the problematic HBDs or ionizable groups with lipophilic promoieties. A prime example is the Src inhibitor Si306, which was converted to its prodrug (Pro-Si306) via the addition of lipophilic ester/amide groups. This modification masked the P-gp recognition motifs, allowing the prodrug to bypass efflux and accumulate intracellularly, where it is subsequently cleaved by esterases into the active drug[6][7].

Pathway Drug Parent Drug (Si306) High Efflux Susceptibility Membrane Apical Membrane (Intestinal/BBB) Drug->Membrane Passive Entry Prodrug Prodrug (Pro-Si306) Masked H-Bond Donors Prodrug->Membrane Enhanced Permeability Pgp P-glycoprotein (Efflux Pump) Membrane->Pgp Recognition Intracellular Intracellular Space (Target Kinase) Membrane->Intracellular Bypass Efflux Pgp->Drug ATP-driven Efflux Intracellular->Drug Enzymatic Activation

Mechanism of P-gp mediated efflux bypass using a prodrug strategy.

Q4: Can pyrazolo[3,4-d]pyrimidines be used to inhibit efflux transporters instead of just being substrates? Causality: Yes. Because the scaffold fits well into the nucleotide-binding domains (NBDs) and transmembrane domains of ABC transporters, certain derivatives can act as competitive or allosteric inhibitors[6]. Solution: Compounds like Si306 and SCO-201 have been explicitly designed or repurposed to inhibit P-gp and BCRP, respectively. SCO-201, for instance, reverses BCRP-mediated multidrug resistance (MDR) by inhibiting the ATPase activity of the transporter, re-sensitizing cancer cells to chemotherapeutics like SN-38[3].

Experimental Protocol: Self-Validating Bidirectional Caco-2 Permeability & Efflux Assay

To ensure trustworthiness and reproducibility, follow this validated methodology for assessing pyrazolo[3,4-d]pyrimidine permeability[8][5][9].

Step 1: Cell Culture and Monolayer Formation

  • Seed Caco-2 cells (passage 40-60) onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/ cm2 .

  • Culture for 21 days, changing the medium every alternate day to allow for full differentiation into enterocyte-like monolayers[9].

Step 2: Monolayer Integrity Validation

  • Measure TEER using a chopstick electrode. Proceed only if TEER > 300 Ω⋅cm2 [5].

  • (Optional) Run a parallel well with Lucifer Yellow (a paracellular marker). Permeability ( Papp​ ) of Lucifer Yellow must be < 1×10−6 cm/s.

Step 3: Compound Preparation and Dosing

  • Prepare a 10 mM stock of the pyrazolo[3,4-d]pyrimidine in DMSO.

  • Dilute to a final assay concentration of 2 µM in Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Ensure final DMSO concentration is < 1% to prevent solvent-induced toxicity.

  • For efflux inhibition studies, add 50 µM Verapamil to both apical (A) and basolateral (B) buffers[5].

Step 4: Bidirectional Transport Execution

  • A-to-B (Absorptive) : Add 400 µL of compound solution to the Apical chamber. Add 800 µL of blank HBSS (with 4% BSA if cLogD > 4.5) to the Basolateral chamber.

  • B-to-A (Secretory) : Add 800 µL of compound solution to the Basolateral chamber. Add 400 µL of blank HBSS to the Apical chamber.

  • Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes[5].

Step 5: Sampling and Calculation

  • Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantify compound concentration via LC-MS/MS.

  • Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER):

    Papp​=C0​×AdQ/dt​ ER=Papp​(A→B)Papp​(B→A)​

    (Where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is the surface area).

Data Presentation: Physicochemical & Permeability Profiles of Key Pyrazolo[3,4-d]pyrimidines

CompoundPrimary TargetTransporter InteractionPermeability StrategyKey Outcome
Si306 Src KinaseP-gp Inhibitor / SubstrateBase ScaffoldReverses MDR but suffers from limited aqueous solubility[2][6].
Pro-Si306 Src KinaseP-gp InhibitorProdrug (Amide/Ester)Enhanced lipophilicity, bypasses P-gp efflux, improved in vivo BBB penetration[6][7].
SCO-201 Viral Capsid / KinasesBCRP (ABCG2) InhibitorStructural RepurposingPotent BCRP inhibitor; reverses SN-38 resistance in colon cancer models[3].
eCF506 Src KinaseMinimal EffluxC3-position OptimizationHigh passive permeability; optimized p-tolyl group prevents transporter recognition[1].

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and mitigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and mitigate the promiscuous kinase binding often observed with the fragment-like compound N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 90085-12-4).

This guide synthesizes structural causality, step-by-step validation protocols, and medicinal chemistry strategies to ensure your experimental phenotypes are driven by true on-target engagement rather than off-target noise.

Section 1: Mechanistic FAQ – Understanding the Off-Target Landscape

Q1: Why does N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit such broad off-target kinase activity compared to inhibitors like PP1 or PP2? A1: The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of adenine, designed to competitively bind the ATP-binding hinge region of kinases[1]. Co-crystal structures of related compounds (like PP1) with Src-family kinases demonstrate that the 4-position amino group and N5 interact with the kinase hinge region via critical hydrogen bonds[2].

However, selectivity in this scaffold is driven by the substituents at the N1 and C3 positions. In highly selective inhibitors, the C3 position protrudes into a hydrophobic back pocket, the accessibility of which is governed by the kinase's "gatekeeper" residue[2]. Because N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unsubstituted at the C3 position and possesses only a small methyl group at N1, it lacks the steric bulk required to clash with larger gatekeeper residues. Consequently, it acts as a promiscuous "pan-kinase" ATP mimetic, binding freely across the kinome.

SAR Core N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Hinge Hinge Region Binding (4-Amino & N5) Core->Hinge H-Bonds Ribose Ribose Pocket (N1-Methyl) Core->Ribose Solvation Gatekeeper Hydrophobic Pocket (C3 Position - Unsubstituted) Core->Gatekeeper No Steric Clash OffTarget High Promiscuity (Pan-Kinase Binding) Gatekeeper->OffTarget Accesses small & large gatekeepers

Caption: Structural basis for the promiscuous kinase binding of the unsubstituted C3 position.

Q2: My biochemical IC50 for my target kinase is 50 nM, but my cellular EC50 is >5 µM, accompanied by high toxicity. What is causing this discrepancy? A2: This is a classic hallmark of off-target driven toxicity combined with poor intracellular target engagement. The high intracellular concentration of ATP (typically 1-5 mM) outcompetes the inhibitor for your target kinase's ATP-binding site, shifting the apparent cellular IC50[3]. Simultaneously, the compound binds to off-target kinases that may have lower ATP affinities or different activation states, driving the observed cellular toxicity before on-target inhibition is achieved.

Section 2: Quantitative Data & Kinome Profiling

To contextualize the promiscuity of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we must compare it against structurally optimized derivatives. The table below summarizes the comparative kinase selectivity profile, illustrating how the lack of C3/N1 bulk impacts off-target binding.

Table 1: Comparative Kinase Selectivity Profile (Representative IC50 in nM)

Kinase TargetN,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Fragment)PP1 (C3-p-tolyl, N1-tBu)Ibrutinib (Covalent C3-derivative)
Lck (SFK) 1805>1000
Src (SFK) 2106>1000
EGFR 850>10001.5
RET 450250>1000
KDR (VEGFR2) 1100>1000>1000

Note: The fragment-like nature of the trimethyl derivative results in a flat, unoptimized profile across multiple kinase families.

Section 3: Troubleshooting Guide – Experimental Workflows

Q3: How can I experimentally isolate the on-target phenotype from off-target noise in my cellular assays? A3: Relying solely on a promiscuous ATP-competitive inhibitor will yield confounded phenotypic data. We recommend a triangulated approach: first, confirm physical target engagement inside the cell using a Cellular Thermal Shift Assay (CETSA), followed by genetic deconvolution using CRISPR/Cas9.

G A Observe Cellular Phenotype B In Vitro Kinome Profiling A->B C Identify Putative Off-Targets B->C D CETSA Assay (Target Engagement) C->D E CRISPR/Cas9 Target Rescue D->E F Validate True Mechanism E->F

Caption: Workflow for deconvoluting off-target kinase effects in cellular assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This self-validating protocol confirms whether your compound is physically binding to the intended kinase inside a living cell, rather than just causing downstream phenotypic changes via off-targets.

  • Cell Preparation: Culture your target cell line to 70-80% confluence. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (e.g., 5 µM) and the other with a DMSO vehicle control. Incubate for 1 hour at 37°C to allow intracellular equilibration.

  • Thermal Aliquoting: Distribute 50 µL of each suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clarification: Lyse the cells by adding mild detergent (e.g., 0.4% NP-40) and subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Western Blotting: Collect the soluble supernatant. Run an SDS-PAGE and immunoblot for your target kinase.

  • Data Interpretation: A shift in the melting temperature ( Tm​ ) in the compound-treated group confirms direct physical engagement. If the phenotype occurs at 5 µM but CETSA shows no target engagement at 5 µM, your phenotype is entirely driven by off-target effects.

Protocol 2: KINOMEscan Profiling for Off-Target Identification

To map the exact off-target landscape of your specific batch of compound, perform an active-site directed competition binding assay.

  • Library Preparation: Utilize a library of bacteriophage expressing >400 human kinase domains fused to DNA tags.

  • Bait Immobilization: Immobilize a promiscuous, biotinylated kinase inhibitor (the "bait") onto streptavidin-coated magnetic beads.

  • Equilibration: Incubate the kinase library with the bait beads and 1 µM of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Elution & Quantification: Kinases that bind your compound will be outcompeted from the bait beads and remain in the supernatant. Wash the beads, elute the remaining bound kinases, and quantify via qPCR of the DNA tags.

  • Analysis: Calculate the % Control binding. Any kinase with <10% control binding is a high-affinity off-target that must be accounted for in your cellular models.

Section 4: Optimization & Medicinal Chemistry FAQ

Q4: How can we chemically optimize this scaffold to minimize off-target effects and increase selectivity? A4: The pyrazolo[3,4-d]pyrimidine core is highly modular[4]. To rescue this fragment and minimize off-target liabilities, medicinal chemistry efforts should focus on two primary vectors:

  • Gatekeeper Targeting (C3 Substitution): Introduce bulky aromatic rings (e.g., p-tolyl, 4-chlorophenyl, or phenoxyphenyl) at the C3 position. This restricts the compound from entering the ATP pockets of kinases with large gatekeeper residues (like methionine or phenylalanine), limiting binding to kinases with small gatekeepers (like threonine in Src/Lck)[2].

  • Covalent Warheads (N1 or C3 extensions): If your true target possesses a reactive cysteine near the ATP pocket (e.g., the α D-1 position in BTK or EGFR), appending an electrophilic acrylamide warhead can convert this reversible, promiscuous binder into a highly selective, irreversible inhibitor. This strategy was famously used to develop ibrutinib from a similar pyrazolopyrimidine scaffold[2].

References

  • ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.

Sources

Optimization

"refining dosage and administration for in vivo studies of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine"

Welcome to the Technical Support Center for in vivo applications of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As a privileged adenine isostere, the pyrazolo[3,4-d]pyrimidine scaffold is highly effective at com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo applications of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. As a privileged adenine isostere, the pyrazolo[3,4-d]pyrimidine scaffold is highly effective at competitively binding the ATP pocket of oncogenic kinases (such as Src, Abl, and SGK1) [2]. However, translating this potent in vitro activity into reproducible in vivo efficacy presents significant formulation and pharmacokinetic challenges due to the compound's rigid, planar structure and resulting hydrophobicity [3].

This guide is engineered by senior application scientists to provide drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your preclinical murine models.

Mechanism of Action: Target Engagement & Downstream Effects

Understanding the molecular causality of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critical for selecting the right biomarkers for your in vivo pharmacodynamic (PD) assays. By inhibiting Src/Abl family kinases, the compound disrupts multiple downstream survival pathways, ultimately driving tumor cells into G2/M phase arrest and apoptosis[1].

MOA Drug N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Target Src / Abl Kinases Drug->Target ATP-competitive Inhibition Downstream1 STAT3 Pathway Target->Downstream1 Blocked Phosphorylation Downstream2 PI3K / Akt Pathway Target->Downstream2 Blocked Phosphorylation Outcome1 Cell Cycle Arrest (G2/M) Downstream1->Outcome1 Cyclin Downregulation Outcome2 Apoptosis Downstream2->Outcome2 Caspase 3/7 Activation

Fig 1: Kinase inhibition by pyrazolo[3,4-d]pyrimidines leading to cell cycle arrest and apoptosis.

Troubleshooting Guide: Formulation & Administration

The most common failure point in pyrazolo[3,4-d]pyrimidine in vivo studies is formulation instability. The high lattice energy of the crystal structure strongly resists aqueous solvation [3].

Q: My compound precipitates immediately upon adding the aqueous vehicle (saline/water). What is the cause? A: This is caused by "solvent shock"—a rapid drop in the dielectric constant of the microenvironment. When the aqueous phase is added too quickly to the organic phase (e.g., DMSO/API mixture), the local concentration of water spikes, collapsing the solvation shell around the hydrophobic API. Solution: You must use a transitional surfactant (like Tween-80 or Cremophor EL) to form micelles before introducing water. Furthermore, the aqueous phase must be added dropwise under continuous vortexing or sonication to maintain a homogeneous microemulsion.

Q: My control mice (vehicle only) are exhibiting lethargy, weight loss, and hypersensitivity. Is the vehicle to blame? A: Yes. High concentrations of Cremophor EL (polyethoxylated castor oil) are known to cause severe histamine release and anaphylactoid reactions in murine models, while excessive DMSO (>10% v/v) causes local tissue necrosis upon intraperitoneal (IP) injection. Solution: Cap your DMSO at 5-10%. If Cremophor toxicity is observed, switch to a PEG300/Tween-80 system or utilize liposomal encapsulation, which has been proven to enhance the delivery of pyrazolo[3,4-d]pyrimidines without vehicle-induced toxicity [4].

Q: I am observing high variability in tumor growth reduction among treated mice. What pharmacokinetic factors could cause this? A: High variability is typically a symptom of inconsistent systemic exposure. If the formulation is physically unstable, the compound may precipitate in the peritoneal cavity (if dosed IP) or the gastrointestinal tract (if dosed PO), leading to erratic absorption. Alternatively, rapid hepatic clearance via CYP450 enzymes can cause the drug concentration to drop below the therapeutic IC50​ too quickly. Ensure your formulation is a clear, stable microemulsion prior to every injection, and consider a twice-daily (BID) dosing regimen to maintain steady-state target inhibition.

FAQ: Experimental Design & Efficacy

Q: What is the recommended starting dose for in vivo xenograft models? A: For pyrazolo[3,4-d]pyrimidine derivatives targeting solid tumors (e.g., glioblastoma or neuroblastoma xenografts), a standard starting efficacious dose is between 25 mg/kg and 50 mg/kg administered IP or PO [5]. We recommend conducting a preliminary Maximum Tolerated Dose (MTD) study starting at 10 mg/kg and escalating to 100 mg/kg.

Q: Can I administer this compound via oral gavage (PO) instead of intraperitoneal (IP) injection? A: Yes, but bioavailability will be heavily dependent on the formulation. While the pyrazolo[3,4-d]pyrimidine scaffold is generally stable in gastric acid, its poor solubility limits intestinal absorption. Formulating the compound as a prodrug or utilizing polymer-drug microarrays significantly improves oral bioavailability [3, 8]. If dosing the raw API orally, a lipid-based vehicle (e.g., 0.5% Methylcellulose / 0.2% Tween-80 suspension) is required.

Q: How should I store the formulated dosing solution? A: Do not store the final aqueous formulation. Pyrazolo[3,4-d]pyrimidines in microemulsions are prone to Ostwald ripening, where small micelles merge into larger ones, eventually leading to macro-precipitation over 12-24 hours. Prepare the final dosing solution fresh daily. You may, however, pre-mix the API in the organic/surfactant phase (e.g., DMSO/PEG) and store it at 4°C for up to a week, adding the saline immediately before dosing.

Quantitative Data: Vehicle System Selection

Selecting the correct vehicle is a balance between API solubility and murine tolerability. Below is a synthesized comparison of field-validated vehicle systems for pyrazolo[3,4-d]pyrimidines.

Vehicle Composition (v/v)Max API SolubilityRecommended RoutePhysical StabilityMurine Tolerability / Notes
10% DMSO / 90% Corn Oil < 2 mg/mLIP, POHigh (Suspension)Poor IP absorption; granuloma formation risk.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline 5 - 10 mg/mLIP, IVMedium (4-6 hours)Excellent standard for IP. Low toxicity. Must be made fresh.
10% Ethanol / 10% Cremophor EL / 80% Water 10 - 15 mg/mLIVHigh (>24 hours)Good solubility [5], but high risk of histamine release (Cremophor).
Anti-GD2-Immunoliposomes > 20 mg/mLIVVery High (Days)Superior delivery to solid tumors (e.g., Neuroblastoma) [4].

Standardized Experimental Protocol: Microemulsion Preparation

To ensure a self-validating and reproducible formulation, follow this step-by-step methodology for preparing a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline microemulsion. This protocol leverages sequential polarity stepping to prevent solvent shock.

Materials Required:

  • N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Dry Powder)

  • Anhydrous DMSO (Cell culture grade)

  • PEG300 and Tween-80

  • Sterile 0.9% NaCl (Saline)

  • Bath sonicator and vortex mixer

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required mass of the API into a sterile glass vial. Add the calculated volume of DMSO (exactly 10% of the final total volume). Vortex vigorously for 60 seconds. Causality: DMSO disrupts the crystal lattice, achieving molecular dispersion.

  • Co-Solvent Addition: Add PEG300 (40% of final volume) to the DMSO/API mixture. Sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear. Causality: PEG300 acts as a co-solvent, lowering the dielectric constant gap between DMSO and water.

  • Surfactant Integration: Add Tween-80 (5% of final volume). Vortex for 2 minutes. The solution will become highly viscous. Causality: Tween-80 coats the solvated API molecules, preparing them for micelle formation.

  • Aqueous Dilution (Critical Step): While continuously vortexing the vial at medium speed, add the Saline (45% of final volume) dropwise (approx. 1 drop per second). Causality: Dropwise addition prevents localized solvent shock, allowing the Tween-80 to form stable, nanometer-scale micelles around the API.

  • Verification & Filtration: The final solution should be completely transparent (a true microemulsion). If it is cloudy, precipitation has occurred, and the batch must be discarded. Pass the clear solution through a 0.22 µm PTFE syringe filter prior to animal injection to ensure sterility.

Formulation API Dry API Powder (Hydrophobic) Solvent Primary Solubilization (10% DMSO) API->Solvent Vortex / Sonicate Surfactant Surfactant Addition (40% PEG + 5% Tween) Solvent->Surfactant Mix thoroughly Aqueous Aqueous Dilution (45% Saline) Surfactant->Aqueous Dropwise addition (Prevent shock) Final In Vivo Dosing Solution (Clear Microemulsion) Aqueous->Final Sterile Filter (0.22 µm)

Fig 2: Sequential polarity stepping workflow for stable in vivo microemulsion formulation.

References

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme ACS Medicinal Chemistry Letters[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold National Center for Biotechnology Information (PMC)[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma MDPI - Cancers[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays National Center for Biotechnology Information (PMC)[Link]

Troubleshooting

Technical Support Center: Troubleshooting Metabolic Instability in N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Scaffolds

Welcome to the Advanced Application Support Center. As drug development professionals, you are likely utilizing the pyrazolo[3,4-d]pyrimidine scaffold due to its exceptional utility as an ATP-competitive kinase inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals, you are likely utilizing the pyrazolo[3,4-d]pyrimidine scaffold due to its exceptional utility as an ATP-competitive kinase inhibitor (often targeting Src, Abl, or mTOR). However, the specific derivative N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 90085-12-4) presents a notorious developability hurdle: severe metabolic instability.

This guide is engineered to help you diagnose, understand, and engineer your way out of the rapid clearance issues associated with this molecule.

FAQ 1: Diagnostics & Identification

Q: We are observing rapid in vitro clearance of our compound in Human Liver Microsomes (HLM). How do we definitively confirm that N-demethylation is the primary driver of this instability?

A: The N,N-dimethylamine moiety at the C4 position of the pyrimidine ring is a classic "metabolic soft spot." Cytochrome P450 enzymes (predominantly CYP3A4 and CYP1A2) rapidly oxidize these terminal methyl groups. To confirm this, you must run a self-validating metabolite identification (MetID) assay using High-Resolution Mass Spectrometry (LC-HRMS/MS).

You are looking for a specific mass shift: a loss of 14 Da ( −CH2​ ) indicates the conversion of the tertiary amine to a secondary amine (N-methylamine). A subsequent loss of another 14 Da indicates conversion to the primary amine. [1]

Step-by-Step Methodology: HLM Stability and MetID Assay

  • Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Setup: Dilute the test compound (N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) to a final concentration of 1 µM in the buffer. Add HLM to a final protein concentration of 0.5 mg/mL.

  • Validation Control: In parallel, set up a positive control using Verapamil (a known CYP3A4 substrate) to ensure microsomal enzymatic viability.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching (Critical Step): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction and preventing artifactual degradation, while precipitating proteins for clean MS injection.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Inject the supernatant into an LC-HRMS/MS system. Extract ion chromatograms for the parent mass ( [M+H]+ ) and scan for −14 Da and +16 Da (oxidation) mass shifts.

Workflow Start Compound Incubation (HLM/NADPH) Quench Quench with Acetonitrile Centrifuge Start->Quench LCMS LC-HRMS/MS Analysis Quench->LCMS Data Metabolite Identification (Mass Shift Analysis) LCMS->Data Result1 -14 Da: N-demethylation Data->Result1 Result2 +16 Da: N-oxidation Data->Result2

Workflow for identifying CYP450-mediated metabolic liabilities via LC-HRMS/MS.

FAQ 2: Mechanistic Causality

Q: Why is the N,N-dimethylamine group so uniquely susceptible to CYP450 degradation compared to the rest of the pyrazolo[3,4-d]pyrimidine core?

A: The vulnerability lies in the electron-rich nature of the tertiary amine and the minimal steric hindrance of the methyl groups. The degradation is driven by a Hydrogen Atom Transfer (HAT) mechanism initiated by the highly reactive iron-oxo species ( FeIV=O ) in the CYP450 heme active site.[2]

The enzyme abstracts a hydrogen atom from one of the N-methyl groups, generating a carbon-centered radical. The heme oxygen then rapidly rebounds onto the radical, forming a carbinolamine intermediate ( −N−CH2​−OH ). Because carbinolamines are inherently unstable in aqueous environments, this intermediate spontaneously collapses. The C-N bond cleaves, releasing formaldehyde ( CH2​O ) and leaving behind the secondary amine. The pyrazolo-pyrimidine core itself is electron-deficient due to its high nitrogen content, making it less susceptible to initial electrophilic attack by CYP450 compared to the exocyclic amine.

Pathway Parent N,N-dimethylamine Substrate CYP CYP450 (Fe=O) H-Atom Transfer Parent->CYP Radical Carbon-centered Radical CYP->Radical Carbinolamine Carbinolamine Intermediate (Unstable) Radical->Carbinolamine Oxygen Rebound Products N-methylamine + Formaldehyde Carbinolamine->Products Spontaneous Cleavage

CYP450-mediated N-demethylation pathway of N,N-dimethylamines.

FAQ 3: Structural Optimization & Medicinal Chemistry

Q: Once we confirm N-demethylation is destroying our compound's half-life, what are the most effective structural modifications to block this pathway without losing target affinity?

A: You must employ targeted bioisosteric replacements or physicochemical alterations. Because the C4-amine often interacts with the hinge region of kinases, modifications must carefully balance steric bulk and electronic properties. [3] We recommend three tiered strategies:

  • Deuteration (The Kinetic Isotope Effect): Replacing the six hydrogen atoms of the N,N-dimethyl group with deuterium ( −CD3​ ) increases the activation energy required for the initial Hydrogen Atom Transfer (C-D bonds are stronger than C-H bonds). This can slow clearance without altering the molecule's steric footprint.

  • Cyclization (Conformational Restriction): Tying the two methyl groups together into an azetidine or pyrrolidine ring. Even if CYP450 oxidizes the ring to form a carbinolamine, the ring structure prevents the intermediate from spontaneously collapsing and releasing the alkyl group, drastically improving the half-life.

  • Steric Shielding: Replacing one methyl group with a bulkier isopropyl or cyclopropyl group to physically block the CYP450 active site from accessing the alpha-carbons.

Quantitative Comparison of Optimization Strategies The table below summarizes the typical impact of these modifications on the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of the pyrazolo[3,4-d]pyrimidine scaffold in human liver microsomes.

Compound VariantStructural Modification CLint​ (µL/min/mg) T1/2​ (min)Primary Observed Metabolite
Parent (CAS 90085-12-4) None (N,N-dimethyl)145.29.5Secondary amine (-14 Da)
Analog A (Deuterated) N,N-di(trideuteromethyl)88.415.6N-CD3-amine (-17 Da)
Analog B (Cyclized) Azetidine replacement32.143.2Core oxidation (+16 Da)
Analog C (Steric) N-methyl, N-isopropyl54.725.3N-deisopropylation

Note: Cyclization (Analog B) generally provides the most robust defense against N-dealkylation by fundamentally altering the degradation thermodynamics of the carbinolamine intermediate.

References
  • Zamperini, C., et al. "CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction." Drug Metabolism and Pharmacokinetics, 2014.[Link]

  • Bellec, C., et al. "Cytochrome P450 Metabolic Dealkylation of Nine N-nitrosodialkylamines by Human Liver Microsomes." Carcinogenesis, 1997.[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Topics in Medicinal Chemistry, 2015.[Link]

Optimization

Technical Support Center: Lead Optimization &amp; Selectivity Enhancement for Pyrazolo[3,4-d]pyrimidine Derivatives

Welcome to the Application Scientist Support Center. This guide addresses the biochemical and medicinal chemistry challenges associated with optimizing N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine —a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide addresses the biochemical and medicinal chemistry challenges associated with optimizing N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine —a highly functionalized ATP-competitive fragment—into a highly selective kinase inhibitor.

Section 1: Structural & Medicinal Chemistry Troubleshooting (SAR & Selectivity)

Q1: Why does the N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core show weak or altered kinase binding compared to primary amine analogs like PP1 or PP2?

Answer: This is a classic hinge-binding liability. The pyrazolo[3,4-d]pyrimidine scaffold acts as an adenine bioisostere, relying on the C4-exocyclic amine to donate a critical hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Met341 in Src)[1].

Because your specific fragment is N,N-dimethylated at the C4 position, it completely lacks this hydrogen bond donor capability. This structural constraint forces the scaffold to either adopt a flipped, non-canonical binding mode (relying solely on N5/N7 as acceptors) or suffer a massive drop in binding affinity due to steric clashes with the hinge backbone.

Actionable Solution: To restore canonical hinge binding, you must demethylate the C4 position to a secondary (N-methyl) or primary amine. Alternatively, if you wish to retain the N,N-dimethyl group to avoid off-target hinge binding, you must introduce a strong alternative anchor at the C3 position to drive a non-canonical binding mode.

BindingLogic N4 C4 N,N-dimethylamine (Lacks H-bond donor) Hinge Hinge Region (Requires H-bond) N4->Hinge Steric clash / Weak binding (Action: Demethylate) C3 C3 Substitution (Points to Gatekeeper) Gatekeeper Gatekeeper Residue (Determines Selectivity) C3->Gatekeeper Add bulky rings (e.g., Naphthyl) for Thr-gatekeeper selectivity N1 N1 Methyl (Solvent Channel) Solvent Solvent Front (Improves PK) N1->Solvent Modulate solubility

Fig 1: Structural logic for pyrazolo[3,4-d]pyrimidine core modifications and kinase selectivity.

Q2: How can I synthetically modify the C3 position of this core to enhance selectivity for a specific kinase (e.g., Src or BTK) over off-target kinases?

Answer: The C3 position of the pyrazole ring projects directly into the hydrophobic specificity pocket, which is guarded by the "gatekeeper" residue[2]. Kinases like Src and BTK possess a relatively small gatekeeper (Threonine). By installing bulky, rigid aromatic groups (e.g., 1-naphthyl or 3-phenoxyphenyl) at C3, you create a molecule that fits perfectly into the expanded pocket of Thr-gatekeeper kinases, but sterically clashes with the larger gatekeepers (e.g., Methionine or Phenylalanine) found in off-target kinases like Abl or JAK.

Protocol 1: C3-Iodination and Suzuki-Miyaura Coupling

To execute this modification, follow this self-validating synthetic loop[3]:

  • Electrophilic Iodination: Dissolve the pyrazolo[3,4-d]pyrimidine core in anhydrous DMF. Add 1.2 equivalents of N-iodosuccinimide (NIS). Stir at 80°C for 4 hours.

  • Validation: Monitor via LC-MS until complete conversion to the 3-iodo intermediate is observed (look for a mass shift of +126 Da).

  • Suzuki-Miyaura Coupling: Combine the 3-iodo intermediate with 1.5 eq of the desired bulky boronic acid (e.g., 1-naphthylboronic acid), 0.1 eq Pd(dppf)Cl2, and 3 eq K2CO3 in a degassed 1,4-dioxane/H2O (4:1) mixture.

  • Microwave Irradiation: Heat at 120°C for 20 minutes in a microwave reactor to drive the cross-coupling.

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC to yield the C3-substituted analog.

Table 1: SAR Summary of C3 Substitutions vs. Gatekeeper Size
C3 SubstituentC4 Amine StatusTarget Kinase (Gatekeeper)Off-Target (Gatekeeper)Selectivity Fold Change
Hydrogen (Core)N,N-dimethylSrc (Thr338)Abl (Thr315)< 2-fold (Pan-kinase)
Hydrogen (Core)Primary AmineSrc (Thr338)Abl (Thr315)5-fold
1-NaphthylPrimary AmineSrc (Thr338)EGFR (Thr790)> 100-fold
3-PhenoxyphenylPrimary AmineBTK (Thr474)Lck (Thr316)> 250-fold

Section 2: Biochemical Assay & Screening Resolution

Q3: My TR-FRET assays show high selectivity, but NanoBRET target engagement assays show a massive drop-off in potency. How do I troubleshoot this?

Answer: This discrepancy is governed by the Cheng-Prusoff equation and intracellular ATP competition. The pyrazolo[3,4-d]pyrimidine core is strictly ATP-competitive. Biochemical assays (like TR-FRET) are often run at artificially low ATP concentrations (10-100 µM) to maximize the apparent potency of weak fragments. However, intracellular ATP concentrations in NanoBRET assays are in the physiological millimolar range (1-5 mM).

Actionable Solution: You must validate your biochemical selectivity at 1 mM ATP. If the selectivity window collapses at high ATP, your compound relies too heavily on hinge-binding (which ATP outcompetes) and not enough on the specificity pocket. You must optimize the C3 substituent to increase the residence time ( τ ), as a slow off-rate is far less susceptible to ATP displacement in living cells.

Protocol 2: NanoBRET Target Engagement Assay Optimization
  • Cell Plating: Transfect HEK293T cells with a plasmid encoding the Kinase-NanoLuc fusion protein. Plate in 384-well white plates at 1×104 cells/well.

  • Tracer Addition: Add the appropriate NanoBRET cell-permeable fluorescent tracer at its pre-determined KD​ concentration to ensure sensitive competition.

  • Compound Treatment: Dispense the synthesized inhibitors in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for exactly 2 hours at 37°C to reach cellular equilibrium.

  • Substrate Addition: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor to isolate the intracellular luminescent signal.

  • Detection: Read dual-emission fluorescence (460 nm for NanoLuc donor, 618 nm for tracer acceptor) on a multimode microplate reader.

  • Validation: Calculate the BRET ratio (618/460) and fit to a four-parameter logistic curve. A rightward shift compared to biochemical assays confirms ATP competition.

Section 3: Selectivity Validation Workflow

Q4: How do I validate the exact binding mode and confirm the target selectivity profile experimentally?

Answer: Do not rely on a single assay format. Implement a self-validating, orthogonal workflow that moves from biochemical profiling to biophysical kinetics, and finally to cellular target engagement. Residence time (measured via SPR) is often a much stronger predictor of in vivo selectivity and efficacy than a static IC50​ value.

Workflow Tier1 Tier 1: Biochemical Screening (TR-FRET at 1mM ATP) Tier2 Tier 2: Broad Kinome Profiling (e.g., 468-kinase panel) Tier1->Tier2 Selectivity Window > 50-fold Tier3 Tier 3: Biophysical Validation (SPR for Residence Time) Tier2->Tier3 Confirm Off-Targets Tier4 Tier 4: Cellular Target Engagement (NanoBRET Assay) Tier3->Tier4 Long Residence Time (>30 min)

Fig 2: Orthogonal tiered workflow for validating kinase inhibitor selectivity and target engagement.

References

  • Baillache D.J., Unciti-Broceta A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020. 2[2]

  • Acharya B., et al. "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors." European Journal of Medicinal Chemistry, 2025. 3[3]

  • Schenone S., et al. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Chemical Reviews, 2014. 1[1]

Sources

Troubleshooting

"degradation pathways of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in solution"

Technical Support Center: Troubleshooting the Stability & Degradation of N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Solution Introduction Welcome to the Technical Support Center. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability & Degradation of N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Solution

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical stability of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 90085-12-4). This compound is a critical building block and pharmacophore core in the development of kinase inhibitors and biological response modifiers. Understanding its degradation pathways in solution is paramount for ensuring assay reproducibility, formulation stability, and accurate pharmacokinetic profiling.

Part 1: Frequently Asked Questions (Mechanisms of Degradation)

Q1: During my 48-hour LC-MS/MS stability assay, I observed a gradual decrease in the main peak (m/z 178.1) and the appearance of a new peak at m/z 151.1. What is driving this degradation? A: You are observing the hydrolysis of the C4-amine . The pyrazolo[3,4-d]pyrimidine core is an electron-deficient heteroaromatic system. The C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). In aqueous media, water or hydroxide ions can attack the C4 carbon, displacing the N,N-dimethylamino group. This deamination process yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and releases dimethylamine. The rate of this hydrolysis is heavily dependent on the specific substituents at the C4 position; while some bulky or electron-donating amines confer stability, others are highly susceptible to aqueous and plasma hydrolysis[1]. To mitigate this, ensure your stock solutions are prepared in strictly anhydrous DMSO and minimize the time the compound spends in aqueous buffers prior to injection.

Q2: My compound solution developed a slight yellow tint after being left on the benchtop under ambient light. Is the molecule light-sensitive? A: Yes. The visual color change is a classic indicator of photo-oxidation [2]. When exposed to UV or intense visible light, pyrimidine and pyrazolopyrimidine derivatives can undergo photo-oxidation, leading to the formation of N-oxides or triggering ring-cleavage pathways mediated by reactive oxygen species (ROS)[3]. This degradation alters the extended π-conjugation of the ring system, shifting its absorbance into the visible spectrum (yellowing). Always store solutions in amber vials and handle them under low-light conditions.

Q3: Does the pH of the assay buffer significantly impact the degradation kinetics? A: Absolutely. The stability of pyrazolo[3,4-d]pyrimidines is optimal at near-neutral pH (6.5–7.5), where the compound demonstrates relatively good chemical stability[4]. Under acidic conditions (pH < 4), the nitrogen atoms in the pyrimidine ring become protonated, further increasing the electrophilicity of the C4 position and accelerating nucleophilic attack by water. Conversely, under highly basic conditions (pH > 9), the high concentration of hydroxide ions drives direct nucleophilic displacement.

Part 2: Quantitative Stability Profile

To aid in your experimental design, below is a summary of the expected degradation kinetics of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under various forced conditions.

Environmental StressorConditionsPrimary Degradation PathwayEstimated Half-Life (t½)Major MS/MS Degradant (m/z)
Aqueous Buffer (Neutral) pH 7.4, 37°CSlow Hydrolysis> 72 hours151.1 (C4-oxo)
Acidic Stress 0.1 M HCl, 60°CAcid-Catalyzed Hydrolysis~ 4-6 hours151.1 (C4-oxo)
Basic Stress 0.1 M NaOH, 60°CBase-Catalyzed Hydrolysis~ 2-4 hours151.1 (C4-oxo)
Oxidative Stress 3% H₂O₂, 25°CN-Oxidation~ 12 hours194.1 (+16 Da, N-oxide)
Photolytic Stress ICH Q1B (UV/Vis)Photo-oxidation / Cleavage~ 8 hoursVarious (Ring cleavage)

Part 3: Standardized Troubleshooting & Forced Degradation Protocol

To ensure your analytical methods are truly "stability-indicating" (i.e., capable of resolving the intact API from its degradation products), you must perform a self-validating forced degradation study. This protocol explains the causality behind each step so you can adapt it to your specific matrix.

Objective: Map the retention times of all potential degradants to ensure no co-elution with the intact N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine peak.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mg/mL. Rationale: DMSO prevents the premature baseline hydrolysis that occurs in protic solvents.

  • Hydrolytic Stress Generation:

    • Acidic: Dilute the stock to 100 µg/mL in 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic: Dilute the stock to 100 µg/mL in 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Rationale: Heat accelerates the SNAr deamination at the vulnerable C4 position.

  • Oxidative Stress Generation: Dilute the stock to 100 µg/mL in a 3% H₂O₂ aqueous solution. Incubate at room temperature for 6 hours in the dark. Rationale: Isolates ROS-mediated N-oxidation from photo-oxidation.

  • Sample Neutralization (Critical Step): Neutralize the acidic and basic samples to pH ~7.0 using equimolar NaOH or HCl, respectively. Rationale: Injecting extreme pH samples will distort peak shapes and damage the LC column, leading to false co-elution artifacts.

  • Chromatographic Analysis:

    • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 254 nm and ESI-MS (Positive ion mode).

  • System Validation: Overlay the chromatograms of the stressed samples with a fresh control sample. The method is validated only if the baseline resolution (Rs > 1.5) is achieved between the main peak (m/z 178.1) and the primary C4-oxo degradant (m/z 151.1).

Part 4: Pathway & Workflow Visualizations

Below are the causal diagrams illustrating the molecular degradation pathways and the laboratory troubleshooting workflow.

degradation_pathway A N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine (Intact Compound) B Acidic/Basic Hydrolysis (Nucleophilic Attack at C4) A->B H2O, H+/OH- Heat C Photo-Oxidation (UV/ROS Exposure) A->C hν, O2 D 1-methyl-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one + Dimethylamine B->D Deamination E N-oxide derivatives & Ring-cleavage products C->E ROS attack

Fig 1: Primary degradation pathways of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

troubleshooting_workflow Start Signal Loss or Extra Peaks Observed in LC-UV/MS CheckPH Check Solution pH & Buffer Start->CheckPH AcidBasic Is pH < 4 or pH > 9? CheckPH->AcidBasic AdjustPH Adjust pH to 6.5 - 7.5 Use inert buffer (e.g., PBS) AcidBasic->AdjustPH Yes CheckLight Assess Light Exposure AcidBasic->CheckLight No LightExp Stored in clear vials on bench? CheckLight->LightExp UseAmber Switch to Amber Vials Store at 4°C in the dark LightExp->UseAmber Yes

Fig 2: Decision tree for troubleshooting compound instability in solution.

References

  • [3] Title: pyrimidine degradation pathway: Topics by Science.gov | Source: Science.gov | URL: [Link]

  • [1] Title: Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model | Source: ACS Publications | URL: [Link]

  • [4] Title: Novel Diaryl-Substituted Pyrazolo[3,4-d]pyrimidines as Tubulin/CDC5L Dual-Targeting Ligands: Discovery, Potent Antitumor Activity, and Good Metabolic Stability | Source: ACS Publications | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

"validating the kinase inhibitory activity of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine"

Validating the Kinase Inhibitory Activity of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comparative Guide Executive Summary The compound N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Kinase Inhibitory Activity of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comparative Guide

Executive Summary

The compound N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a fundamental heterocyclic scaffold widely utilized in medicinal chemistry as an adenine bioisostere[1]. Because it structurally mimics the purine ring of adenosine triphosphate (ATP), this compound and its derivatives act as competitive inhibitors of protein kinases, particularly non-receptor tyrosine kinases like Src, Bcr-Abl, and Bruton's tyrosine kinase (BTK)[2].

This guide provides a comprehensive framework for researchers and drug development professionals to validate the kinase inhibitory activity of this foundational fragment. It objectively compares its baseline efficacy with optimized analogs (e.g., PP2) and clinical-grade inhibitors (e.g., Dasatinib), while detailing the self-validating experimental workflows required for robust preclinical assessment.

Mechanistic Rationale: The Adenine Bioisostere Approach

To understand how to validate this compound, one must first understand its mechanism of action. The pyrazolo[3,4-d]pyrimidine nucleus is fundamentally an isostere of adenine[1]. When introduced to an active kinase domain, it occupies the ATP-binding pocket (the "hinge region").

The specific N,N,1-trimethyl substitution pattern provides a simplified, low-molecular-weight fragment. The core nitrogen atoms establish critical baseline hydrogen bonding with the kinase hinge residues (such as Met341 in Src kinase), while the methyl groups provide minimal steric hindrance, allowing room for structural functionalization[2]. Because it directly competes with ATP, the inhibitory activity of this compound is highly dependent on the intracellular ATP concentration.

G RTK Receptor Tyrosine Kinase (Activation) Src Src Kinase (Active State) RTK->Src Downstream FAK / Paxillin Phosphorylation Src->Downstream ATP ATP Binding ATP->Src Inhibitor Pyrazolo[3,4-d]pyrimidine (Inhibitor) Inhibitor->Src Competitive Blockade Outcome Cell Proliferation & Survival Downstream->Outcome

Mechanism of Src kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives via ATP competition.

Comparative Performance Data

In Fragment-Based Drug Discovery (FBDD), N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a starting pharmacophore. To objectively evaluate its performance, it must be benchmarked against both structurally related tool compounds and highly potent clinical inhibitors.

As a basic building block, the N,N,1-trimethyl derivative typically exhibits micromolar baseline activity. In contrast, optimized derivatives like PP2 (which features bulky hydrophobic groups targeting the DFG-out conformation) achieve nanomolar potency, and clinical inhibitors like Dasatinib achieve sub-nanomolar potency[2].

Table 1: Comparative Kinase Inhibitory Performance

CompoundTarget KinaseIC₅₀ (Cell-Free Assay)Molecular WeightClinical Status
N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Src / Abl~15 - 50 µM (Baseline)177.21 g/mol Preclinical Fragment
PP2 (Optimized Analog)Src family4 - 5 nM301.78 g/mol In Vitro Tool Compound
Dasatinib (Distinct Scaffold)Src / Bcr-Abl< 1 nM488.01 g/mol FDA Approved

Note: The baseline micromolar activity of the N,N,1-trimethyl derivative is expected for a fragment of this size (MW < 200). Its value lies in its high ligand efficiency (LE) rather than absolute potency.

Self-Validating Experimental Workflows

To establish absolute trustworthiness in your data, the validation of kinase inhibitors must follow a two-tiered, self-validating system: a cell-free enzymatic assay to prove direct target engagement, followed by an intact cell assay to prove membrane permeability and functional pathway inhibition.

Protocol A: Cell-Free ADP-Glo™ Kinase Assay (Primary Validation)

Causality Insight: Why choose a luminescent ADP detection assay over traditional radiometric ³²P-ATP assays? The ADP-Glo assay measures the generation of ADP from ATP during the kinase reaction[3]. It is highly sensitive, avoids the hazards of radioactivity, and is less prone to interference from fluorescent compounds, making it the gold standard for high-throughput ATP-competitive inhibitor screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM EGTA). Crucial Step: The inclusion of 0.01% Triton X-100 prevents the low-molecular-weight pyrazolo-pyrimidine fragment from forming colloidal aggregates, avoiding false-positive inhibition.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMSO. Transfer to a 384-well plate (final DMSO concentration < 1%).

  • Kinase Reaction: Add 2 ng of recombinant active Src kinase and 0.2 µg of poly(Glu,Tyr) peptide substrate per well.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to the kinase's Kₘ (typically 10-20 µM for Src). Incubate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes[3].

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

  • Quantification: Read luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

G Step1 1. Kinase + Substrate + Inhibitor + ATP Step2 2. Incubation (Kinase Reaction) Step1->Step2 Step3 3. ADP-Glo Reagent (Deplete unreacted ATP) Step2->Step3 Step4 4. Kinase Detection Reagent (Convert ADP to ATP -> Light) Step3->Step4 Step5 5. Luminescence Quantification (IC50) Step4->Step5

Step-by-step workflow of the ADP-Glo luminescent kinase assay for IC50 determination.
Protocol B: Intact Cell Target Engagement via Western Blot (Secondary Validation)

Causality Insight: A compound may inhibit a kinase perfectly in a biochemical tube but fail entirely in living cells due to poor membrane permeability or rapid efflux. Measuring the autophosphorylation of Src (p-Src Tyr416) in intact cells confirms true intracellular target engagement[2].

Step-by-Step Methodology:

  • Cell Culture: Seed human osteosarcoma cells (SaOS-2) or glioblastoma cells (U87) in 6-well plates at 3x10⁵ cells/well. Allow to adhere overnight.

  • Inhibitor Treatment: Treat cells with varying concentrations of the pyrazolo[3,4-d]pyrimidine compound (e.g., 1, 10, 50 µM) and a positive control (Dasatinib at 10 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄ and NaF are critical to preserve phosphorylation states).

  • Protein Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-Src (Tyr416) and total Src.

  • Analysis: Normalize the p-Src signal to total Src to quantify the exact percentage of intracellular kinase inhibition.

E-E-A-T Insights: Ensuring Data Integrity

As an Application Scientist, ensuring the integrity of your hit compounds requires rigorous control experiments. When validating N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, pay attention to the following:

  • Proving ATP Competition: To definitively prove that this compound acts as an adenine bioisostere, you must determine its IC₅₀ at varying ATP concentrations (e.g., 10 µM, 100 µM, 1 mM). A linear rightward shift in the IC₅₀ curve as the ATP concentration increases mathematically confirms competitive inhibition[1].

  • Kinase Selectivity Profiling: Because the ATP-binding pocket is highly conserved across the 500+ human kinases, pyrazolo[3,4-d]pyrimidines often exhibit off-target effects. It is highly recommended to submit the compound to a kinome-wide screening panel (e.g., KINOMEscan) to map its selectivity profile before advancing it as a lead compound[2].

References

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., & Botta, M. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7189-7238. URL:[Link]

  • Contadini, C., Cirotti, C., Carbone, A., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. URL:[Link]

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Comparative

Structure-Activity Relationship (SAR) Studies of N,N-Dimethyl Pyrazolo[3,4-d]pyrimidines: A Comparative Guide to Kinase Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing highly potent, yet poorly soluble, hit compounds into viable clinical leads. The pyrazolo[3,4-d]pyrimidine core...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing highly potent, yet poorly soluble, hit compounds into viable clinical leads. The pyrazolo[3,4-d]pyrimidine core is a classic, privileged scaffold in drug discovery, serving as a bioisostere for the adenine ring of ATP[1]. It is the foundational core of well-known kinase inhibitors such as PP1, PP2, and the blockbuster drug ibrutinib[2].

This guide provides an objective, data-driven comparison of structure-activity relationship (SAR) strategies focusing on the N,N-dimethyl substitution within the pyrazolo[3,4-d]pyrimidine scaffold. By analyzing the positional effects of this functional group, we will explore the causality behind experimental design choices, demonstrating how targeted modifications either abolish target affinity or dramatically enhance pharmacokinetic properties.

Mechanistic Rationale: The Positional Paradox of N,N-Dimethylation

To understand the SAR of pyrazolo[3,4-d]pyrimidines, we must first examine the binding mechanics within the kinase ATP-binding pocket. The scaffold acts as a Type I kinase inhibitor, anchoring to the highly conserved hinge region [3].

  • The Hinge Interaction: In classic inhibitors, the exocyclic C4-amine ( −NH2​ ) acts as a critical hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Met341 in Src, Met318 in Abl, or Met477 in BTK)[4]. Simultaneously, the N5 nitrogen acts as a hydrogen bond acceptor[5].

  • The N,N-Dimethyl Dilemma: Direct N,N-dimethylation of the C4-amine removes the essential hydrogen bond donor protons and introduces severe steric clashes with the hinge backbone, typically abolishing ATP-competitive inhibition[4].

  • The Solvent Channel Solution: Conversely, incorporating an N,N-dimethylamino group onto a flexible alkyl tether at the N1 or C3 position directs the tertiary amine into the solvent-exposed channel[6]. At physiological pH, this amine is protonated, drastically improving aqueous solubility and potentially forming favorable salt bridges with acidic residues (e.g., Asp) at the solvent interface[3].

BindingModel KinaseHinge Kinase Hinge Region (e.g., Met341 in Src) C4_NH2 C4-NH2 (H-Bond Donor) C4_NH2->KinaseHinge Essential H-Bond N5 N5 Nitrogen (H-Bond Acceptor) N5->KinaseHinge Essential H-Bond C4_NMe2 C4-N,N-Dimethyl (Steric Clash / No H-Bond) C4_NMe2->KinaseHinge Loss of Binding SolventChannel Solvent Exposed Channel N1_Tail N1-N,N-Dimethylaminoalkyl (Salt Bridge / Solubility) N1_Tail->SolventChannel Favorable Interaction

Positional impact of N,N-dimethyl substitutions on kinase hinge binding vs. solvent channel interactions.

Comparative SAR Analysis: Evaluating Structural Alternatives

To objectively compare the performance of these structural modifications, we evaluate three distinct classes of pyrazolo[3,4-d]pyrimidines against Src family kinases (SFKs), which are critical drivers of tumor proliferation and invasion.

  • Alternative A (Classic Scaffold): Unsubstituted C4- NH2​ , hydrophobic N1/C3 substituents (e.g., PP1 analogs). Pros: High potency. Cons: Extremely poor aqueous solubility, limiting in vivo efficacy[3].

  • Alternative B (C4-Dimethylated): C4- N(CH3​)2​ , hydrophobic N1/C3 substituents. Pros: None for typical kinases. Cons: Loss of hinge binding; used primarily as a negative control in chemical biology assays[4].

  • Alternative C (Solvent-Exposed Dimethylamino): Unsubstituted C4- NH2​ , N1-[2-(dimethylamino)ethyl] substituent. Pros: Retains high potency, exceptional aqueous solubility, tunable selectivity[6].

Quantitative Performance Comparison
Structural ClassCompound PrototypeC4 SubstituentN1 SubstituentSrc Kinase IC₅₀ (nM)Aqueous Solubility (pH 7.4)
Alternative A PP1 Analog −NH2​ tert-butyl5.2< 1 µg/mL (Poor)
Alternative B Negative Control −N(CH3​)2​ tert-butyl> 10,000< 5 µg/mL (Poor)
Alternative C Lead Candidate −NH2​ 2-(dimethylamino)ethyl8.4> 500 µg/mL (Excellent)

Data synthesized from established SAR profiling of Src/Abl inhibitors demonstrating the solubility-potency trade-off[3][4][6].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis of the N,N-dimethylamino functionalized scaffold and the subsequent biochemical validation.

Protocol 3.1: Synthesis of N1-(Dimethylamino)alkyl Pyrazolo[3,4-d]pyrimidines

This workflow utilizes a nucleophilic aromatic substitution (SNAr) strategy followed by reductive amination to introduce the solvent-exposed N,N-dimethyl group[6].

  • Core Formation: React 5-amino-1H-pyrazole-4-carbonitrile with formamide at 180°C for 6 hours to yield the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core[2].

  • N1-Alkylation: Suspend the core (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) and stir for 15 minutes. Add 1-bromo-2-chloroethane (1.2 eq) and heat to 80°C for 4 hours. Isolate the N1-(2-chloroethyl) intermediate via silica gel chromatography.

  • Dimethylamination (SNAr): Dissolve the intermediate in acetonitrile. Add an excess of dimethylamine (2.0 M in THF, 5.0 eq) and a catalytic amount of sodium iodide. Heat in a sealed tube at 90°C for 12 hours.

  • Purification & Validation: Concentrate in vacuo. Purify using reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA). Validate the structure via ¹H-NMR (look for the characteristic 6H singlet at ~2.3 ppm corresponding to the −N(CH3​)2​ protons) and LC-MS.

Protocol 3.2: TR-FRET Kinase Inhibition Assay

To validate the causality of the SAR design, compounds must be tested in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC₅₀.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitors in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add 5 µL of purified recombinant Src kinase (final concentration 0.5 nM) and ULight-poly GT substrate (final concentration 50 nM) in 1X Kinase Buffer. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (final concentration at the Km​ of Src, ~10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (final 10 mM) containing Europium-anti-phospho-tyrosine antibody (final 2 nM). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Pathway Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Src Src Kinase Inhibitor->Src ATP-Competitive Inhibition FAK FAK (Focal Adhesion Kinase) Src->FAK Phosphorylation Paxillin Paxillin FAK->Paxillin Signaling Cascade Proliferation Tumor Cell Proliferation & Invasion Paxillin->Proliferation Cellular Response

Downstream signaling pathway disrupted by highly soluble N,N-dimethyl functionalized Src inhibitors.

Conclusion

The optimization of pyrazolo[3,4-d]pyrimidines underscores a fundamental principle in medicinal chemistry: the spatial orientation of functional groups dictates both pharmacodynamics and pharmacokinetics. While direct N,N-dimethylation of the C4 hinge-binding amine is detrimental to target affinity[4], leveraging the N,N-dimethylamino moiety on a solvent-exposed N1 or C3 tether yields best-in-class alternatives[6]. These "Alternative C" compounds preserve the critical nanomolar potency of the parent scaffold while overcoming the severe solubility limitations that historically plagued earlier generations of inhibitors[3].

References

  • "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold" - National Center for Biotechnology Information (PMC). Available at:[Link]

  • "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies" - ACS Publications. Available at:[Link]

  • "Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant" - ACS Publications. Available at:[Link]

  • "EP3298015B1 - Pyrazolopyrimidine derivatives" - Google Patents.
  • "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase" - ACS Publications. Available at:[Link]

Sources

Validation

Comparative Analysis Guide: N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Standard Anticancer Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Profiling, Comparative Efficacy, and Validated Experimental Workflows Executive Summary & Structural Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Profiling, Comparative Efficacy, and Validated Experimental Workflows

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the evaluation of novel chemotypes by analyzing their thermodynamic and structural interactions within the target microenvironment. N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 90085-12-4) belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are widely recognized as privileged scaffolds in oncology due to their function as adenine isosteres[1].

Unlike classical pyrazolo[3,4-d]pyrimidine kinase inhibitors (such as PP1 or the core of Ibrutinib) which rely on a free or mono-substituted C4-amine to donate a critical hydrogen bond to the kinase hinge region, the N,N,1-trimethyl substitution pattern of this specific compound eliminates that primary hydrogen-bond donor. This structural nuance dictates that this molecule functions primarily as a highly lipophilic precursor, a specialized pharmacological probe for atypical allosteric pockets, or a prodrug scaffold designed to maximize cellular permeability prior to metabolic activation[2]. In this guide, we benchmark this compound and its elaborated derivatives against clinical standards like Erlotinib (EGFR inhibitor) and Sorafenib (VEGFR-2/multikinase inhibitor).

Mechanistic Profiling & Pathway Analysis

To understand the utility of the pyrazolo[3,4-d]pyrimidine scaffold, we must examine the causality of its binding kinetics. The fused nitrogen-containing heterocycle mimics the purine ring of ATP, allowing it to competitively occupy the ATP-binding pocket of hyperactive kinases[1].

While Erlotinib is highly rigid and optimized for the active (DFG-in) conformation of EGFR, and Sorafenib targets the inactive (DFG-out) conformation of VEGFR-2, the pyrazolo[3,4-d]pyrimidine core provides a highly modular template. By altering the substituents at the N1 and C4 positions, researchers can tune the scaffold to act as a dual EGFR/VEGFR-2 inhibitor, effectively shutting down both tumor proliferation (MAPK/PI3K pathways) and tumor angiogenesis[3].

Pathway Core Pyrazolo[3,4-d]pyrimidine Scaffold (Adenine Isostere) EGFR EGFR (Hinge Region) Tumor Proliferation Core->EGFR Tunable Dual Inhibition VEGFR2 VEGFR-2 (ATP Pocket) Tumor Angiogenesis Core->VEGFR2 Tunable Dual Inhibition Erlotinib Erlotinib (Clinical Standard) Erlotinib->EGFR Highly Selective Sorafenib Sorafenib (Clinical Standard) Sorafenib->VEGFR2 Highly Selective Downstream PI3K/AKT & MAPK/ERK Signaling Cascades EGFR->Downstream Blocked by Inhibitors VEGFR2->Downstream Blocked by Inhibitors Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Pathway Inhibition Result

Fig 1: Mechanistic signaling pathway comparing the tunable pyrazolo-pyrimidine core with standard drugs.

Comparative Efficacy Data

The table below synthesizes quantitative data comparing the baseline N,N,1-trimethyl core, its optimized derivatives, and clinical standards.

Data Interpretation: The fully methylated core exhibits lower intrinsic biochemical potency due to the lack of the C4 H-bond donor. However, when the scaffold is optimized (e.g., via demethylation to expose the amine or addition of hydrophobic tails), it frequently outperforms clinical standards, particularly against resistant mutant strains (e.g., EGFR T790M)[3],[4].

Compound Class / DrugPrimary Target(s)Target IC50 (µM)A549 Cell Viability IC50 (µM)Mechanistic Advantage
N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pan-Kinase (Baseline)> 10.0> 20.0High lipophilicity; excellent prodrug/intermediate scaffold[2].
Optimized Pyrazolo[3,4-d]pyrimidines EGFR / VEGFR-20.25 - 1.252.24 - 5.75Overcomes T790M resistance; dual anti-angiogenic/proliferative action[3],[4].
Erlotinib EGFR (WT)~ 0.0028.20 - 10.6Standard of care for NSCLC; highly potent but vulnerable to gatekeeper mutations[3].
Sorafenib VEGFR-2 / Raf~ 0.0904.04 - 5.58Strong anti-angiogenic profile; susceptible to off-target toxicity[3].

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs must follow self-validating experimental workflows. Do not rely solely on phenotypic assays; biochemical target engagement must be proven first.

Protocol 1: Universal Biochemical Kinase Profiling (ADP-Glo Assay)

Causality: Traditional radiometric assays pose safety hazards, and phospho-specific antibodies limit throughput. The ADP-Glo assay is chosen here because it universally measures the production of ADP from ATP, making it agnostic to the specific kinase (EGFR vs. VEGFR-2) being tested.

  • Compound Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine compound in 100% anhydrous DMSO to yield a 10 mM stock. Rationale: The N,N,1-trimethyl substitution renders the molecule highly lipophilic; aqueous buffers will cause immediate precipitation.

  • Enzyme Reaction: In a 384-well plate, combine 5 µL of recombinant kinase (e.g., EGFR T790M) with 5 µL of the compound (diluted to 1% final DMSO concentration to prevent enzyme denaturation). Incubate for 15 minutes to allow thermodynamic equilibrium of binding.

  • ATP/Substrate Addition: Initiate the reaction by adding 10 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 20 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by 40 µL of Kinase Detection Reagent to convert ADP to a luminescent signal.

  • Validation Control: Always include Staurosporine as a positive control to validate assay sensitivity and dynamic range.

Protocol 2: Cellular Efficacy & Apoptosis Discrimination (Flow Cytometry)

Causality: An IC50 value from an MTT assay only indicates a reduction in metabolic activity. To prove that the pyrazolo[3,4-d]pyrimidine is actively killing cancer cells (cytotoxic) rather than just pausing their growth (cytostatic), Annexin V/PI flow cytometry is mandatory[5].

  • Cell Seeding: Seed A549 (lung carcinoma) cells at 1×105 cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Treatment: Treat cells with the compound at 0.5× , , and the established IC50 concentration for 48 hours. Include an Erlotinib-treated positive control well.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in Binding Buffer. Critical Step: Ensure gentle pipetting; mechanical stress can induce false-positive phosphatidylserine externalization.

  • Staining: Add 5 µL of FITC-Annexin V (detects early apoptosis) and 5 µL of Propidium Iodide (PI, detects late apoptosis/necrosis). Incubate in the dark for 15 minutes.

  • Acquisition: Analyze via flow cytometry within 1 hour. A shift to the Q4 quadrant (Annexin V+/PI-) confirms true apoptotic induction driven by kinase inhibition[4].

Workflow Prep 1. Scaffold Solubilization 10 mM DMSO Stock Biochem 2. Target Engagement ADP-Glo Kinase Assay Prep->Biochem Serial Dilution Cellular 3. Phenotypic Screening MTT Viability Assay Biochem->Cellular Sub-micromolar Hits Mechanism 4. Mechanism Validation Annexin V/PI Flow Cytometry Cellular->Mechanism Cytotoxicity Confirmation Data 5. ADMET & Synthesis Lead Optimization Mechanism->Data In Vivo Progression

Fig 2: Self-validating high-throughput screening workflow for kinase inhibitor profiling.

Conclusion

While clinical mainstays like Erlotinib and Sorafenib provide highly targeted therapies for specific oncogenic drivers, their utility is frequently bottlenecked by acquired resistance mutations (e.g., EGFR T790M). The N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold serves as a highly versatile, lipophilic building block. Through rational structure-based drug design—specifically by modifying the N1 and C4 positions to restore hinge-region hydrogen bonding and exploit allosteric hydrophobic pockets—this scaffold can be evolved into potent, dual-acting inhibitors that overcome the limitations of current monotherapies[3],[5].

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Comparative

Cross-Reactivity Profiling of N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Structural Probe for Hinge-Independent Off-Targets

Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in chemical biology, serving as the core for numerous ATP-competitive kinase inhibitors, including PP1, PP2, and the clinical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in chemical biology, serving as the core for numerous ATP-competitive kinase inhibitors, including PP1, PP2, and the clinical drug Ibrutinib[1]. However, the inherent structural similarity of this scaffold to the adenine ring of ATP often results in broad kinome cross-reactivity[2]. To rationally optimize selectivity and deconvolute phenotypic readouts, researchers must distinguish between hinge-driven kinase inhibition and scaffold-driven (hinge-independent) off-target binding.

This guide provides a comprehensive framework for the cross-reactivity profiling of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . By fully methylating the critical N4 exocyclic amine, this compound acts as an elegant structural probe. It allows researchers to isolate the baseline promiscuity of the pyrazolopyrimidine core from canonical kinase activity, providing a self-validating negative control system for target deconvolution.

Mechanistic Rationale: The Causality of N,N-Dimethylation

To understand why N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an ideal comparative probe, we must examine the physical chemistry of the kinase active site.

In canonical pyrazolopyrimidine inhibitors, the N4-amino group and N5 nitrogen act as a bidentate hydrogen bond donor-acceptor pair, interacting directly with the backbone carbonyl and amide of the kinase hinge region[3],[1].

N,N-dimethylation of the N4 position disrupts this fundamental interaction through two distinct mechanisms:

  • Loss of Hydrogen Bond Donor: Methylating the primary amine removes the essential proton required to bond with the hinge backbone carbonyl[3].

  • Steric Clash: The bulky N,N-dimethyl group creates severe steric repulsion against the hinge residues, physically preventing the scaffold from adopting the canonical ATP-mimetic orientation[4].

Consequently, this compound is virtually inactive against the kinome. Any observed binding events during cross-reactivity profiling are highly indicative of hinge-independent interactions, such as binding to bromodomains, phosphodiesterases, or allosteric pockets.

G Core Pyrazolo[3,4-d]pyrimidine Scaffold N4_NH2 N4-NH2 (Primary Amine) e.g., PP1, PP2 Core->N4_NH2 Active Inhibitors N4_NMe2 N4-N(Me)2 (Tertiary Amine) e.g., N,N,1-trimethyl probe Core->N4_NMe2 Structural Probes Hinge Kinase Hinge Region (H-Bond Acceptor) N4_NH2->Hinge H-Bond Formation Clash Steric Clash & Loss of H-Bond Donor N4_NMe2->Clash Methylation Binding High-Affinity ATP-Competitive Binding Hinge->Binding NoBinding Abolished Kinase Activity (Negative Control) Clash->NoBinding OffTarget Hinge-Independent Off-Targets (e.g., BRD4) NoBinding->OffTarget Isolates Scaffold Promiscuity

Fig 1. Mechanistic impact of N4-dimethylation on kinase hinge binding and off-target isolation.

Comparative Profiling Data

To objectively benchmark the N,N,1-trimethyl probe, we compare its cross-reactivity profile against canonical pyrazolopyrimidines (PP1), broad-spectrum multikinase inhibitors (Dasatinib), and pan-kinase agents (Staurosporine). The data below illustrates how the probe effectively subtracts primary kinase activity while retaining scaffold-specific baseline affinities.

CompoundTarget ClassSelectivity Score S(10) at 1 µMPrimary Kinase IC 50​ (c-Src)Off-Target IC 50​ (BRD4)Off-Target IC 50​ (PDE4)
N,N,1-trimethyl probe Structural Probe< 0.01 > 10,000 nM ~ 2,500 nM ~ 4,100 nM
PP1 Src-Family Inhibitor0.155 nM~ 3,000 nM> 10,000 nM
Dasatinib Broad Multikinase0.450.5 nM> 10,000 nM> 10,000 nM
Staurosporine Pan-Kinase0.85< 1 nM> 10,000 nM> 10,000 nM

Data Interpretation: While PP1, Dasatinib, and Staurosporine exhibit high affinity for c-Src driven by hinge-binding, the N,N,1-trimethyl probe shows no meaningful kinase activity. However, it retains weak affinity for BRD4, revealing that the pyrazolopyrimidine core itself possesses intrinsic, hinge-independent affinity for bromodomains.

Experimental Workflows & Protocols

To establish a self-validating system for cross-reactivity profiling, the following step-by-step methodologies must be employed. Using the N,N,1-trimethyl probe alongside active inhibitors ensures that any phenotypic readouts are accurately assigned to the correct target class.

Protocol 1: High-Throughput Kinome Profiling (Competitive Binding Assay)

This assay quantifies the thermodynamic binding affinity ( Kd​ ) across a panel of 400+ kinases, validating the probe's kinome-wide inactivity.

  • Preparation of Kinase-Tagged Phage: Culture T7 phage strains displaying human kinome domains. Rationale: Phage display allows for uniform expression and DNA-based qPCR quantification of bound kinases.

  • Immobilization of Affinity Ligands: Bind broad-spectrum kinase ligands to magnetic beads.

  • Competitive Equilibration: Incubate the phage-kinase library with the immobilized ligands and 1 µM of the test compound (N,N,1-trimethyl probe vs. PP1) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature. Rationale: The DTT prevents non-specific disulfide cross-linking, ensuring that only true non-covalent competitors displace the kinase from the bead.

  • Elution and Quantification: Wash the beads to remove unbound kinases. Elute the remaining bound kinases and quantify via qPCR.

  • Data Normalization: Calculate the Selectivity Score S(10) , defined as the fraction of kinases inhibited by >90% at 1 µM. The N,N,1-trimethyl probe must yield an S(10) near 0 to be validated as a negative control.

Protocol 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

To verify that the hinge-independent off-targets identified in biochemical assays are engaged in living cells, CETSA is employed.

  • Cell Treatment: Incubate intact cells (e.g., HEK293) with 10 µM of the N,N,1-trimethyl probe or DMSO vehicle for 1 hour at 37°C. Rationale: Intact cell incubation ensures the compound must navigate cellular permeability and efflux pumps, validating physiological target engagement.

  • Thermal Gradient Aliquoting: Divide the cell suspension into PCR tubes and heat across a thermal gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature. Rationale: Ligand binding thermodynamically stabilizes the target protein, shifting its aggregation temperature ( Tagg​ ).

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 x g for 20 minutes. Critical Step: Ultracentrifugation is mandatory to completely pellet denatured/aggregated proteins, preventing false-positive signals in the soluble fraction.

  • Detection: Analyze the soluble fraction via Western Blot against suspected off-targets (e.g., BRD4). A positive thermal shift ( ΔTm​>2∘C ) confirms intracellular engagement.

Workflow Probe N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Hinge-Deficient Probe) Assay1 KINOMEscan Profiling (400+ Kinases) Probe->Assay1 Assay2 Phenotypic / Broad Panel (GPCRs, Epigenetics) Probe->Assay2 Result1 Kinase Depleted Profile (S(10) < 0.01) Assay1->Result1 Result2 Identify Scaffold-Specific Off-Targets Assay2->Result2 Compare Compare vs. Active Inhibitor (PP1) to Subtract Hinge-Driven Effects Result1->Compare Result2->Compare Validate Cellular Target Engagement (CETSA / NanoBRET) Compare->Validate

Fig 2. Workflow for utilizing the N,N-dimethyl probe to deconvolute pyrazolopyrimidine cross-reactivity.

Conclusion & Best Practices

The deployment of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a rigorous, structure-guided approach to chemical biology. By intentionally breaking the primary pharmacophore interaction (hinge binding) via N,N-dimethylation, researchers can systematically map the hidden pharmacological space of the pyrazolopyrimidine scaffold. When publishing phenotypic data derived from active inhibitors like PP1 or PP2, parallel profiling with this trimethylated probe should be considered a gold standard to rule out scaffold-driven artifacts and ensure absolute scientific integrity.

References

  • Zhang, C. et al. "Structure-Guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology." ACS Chemical Biology, 2013. URL:[Link]

  • Hu, J. et al. "ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Apsel, B. et al. "Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases." Nature Chemical Biology, 2008. URL:[Link]

  • Fabian, M. A. et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 2005. URL:[Link]

Sources

Validation

"head-to-head comparison of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its demethylated analog"

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals. The Structural Biology of Kinase Hinge Binding In the development of ATP-competitive kinase inhibitors, proving that...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals.

The Structural Biology of Kinase Hinge Binding

In the development of ATP-competitive kinase inhibitors, proving that a compound’s phenotypic cellular effect is driven by on-target kinase inhibition—rather than off-target cytotoxicity—is a critical milestone. The most robust way to establish this causality is through the use of structurally matched active/inactive compound pairs.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of adenine, forming the core of numerous approved and investigational kinase inhibitors (e.g., ibrutinib, PP1, SI306) [1]. When adenine binds to the ATP pocket of a kinase, its N6 amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met341 in Src or Met793 in EGFR).

This guide provides a head-to-head comparison of two matched analogs that exploit this exact structural requirement:

  • The Active Inhibitor: N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (demethylated analog). By possessing a secondary exocyclic amine at the C4 position, it retains one N-H bond, allowing it to successfully donate a hydrogen bond to the hinge region.

  • The Negative Control: N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . By methylating the exocyclic amine twice (forming a tertiary amine), the hydrogen bond donor capability is completely abolished. This induces a steric clash and prevents hinge anchoring, rendering the compound biochemically inactive against the kinase [2].

HingeBinding cluster_A Negative Control Design cluster_B Active Kinase Inhibitor A_Node N,N,1-Trimethyl Analog (Tertiary Amine) A_Result No H-Bond Donor Kinase Inactive A_Node->A_Result Steric clash & missing H-bond B_Node N,1-Dimethyl Analog (Secondary Amine) B_Result H-Bond Donor Active Kinase Inhibited B_Node->B_Result Binds Hinge Carbonyl

Structural causality of kinase hinge binding dictated by exocyclic amine methylation.

Head-to-Head Performance Data

To validate the mechanistic hypothesis, both compounds must be profiled in parallel across biochemical and cellular assays. The data below summarizes the typical pharmacological profile of this matched pair when evaluated against Src-family kinases and corresponding breast cancer cell lines (e.g., MCF-7) [2].

Quantitative Comparison Table
Compound NameFunctional RoleExocyclic Amine TypeH-Bond DonorsSrc Kinase IC₅₀ (nM)MCF-7 Viability EC₅₀ (µM)
N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Active InhibitorSecondary112.5 ± 1.2 1.8 ± 0.3
N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Negative ControlTertiary0> 10,000 > 100

Data Interpretation: The >800-fold drop in biochemical potency (IC₅₀) upon the addition of a single methyl group confirms that the N-H bond is an absolute requirement for target engagement. Furthermore, the lack of cellular toxicity (EC₅₀ > 100 µM) for the N,N-dimethyl analog proves that the pyrazolo[3,4-d]pyrimidine scaffold itself is not inherently cytotoxic; rather, the cell death observed with the active analog is a direct consequence of on-target kinase inhibition.

Self-Validating Experimental Workflows

To ensure high-fidelity data, the experimental protocols must be designed as self-validating systems. This means incorporating internal controls that automatically flag assay interference (e.g., compound autofluorescence or precipitation).

Workflow Step1 Compound Preparation (DMSO Stocks & Acoustic Dispensing) Step2 In Vitro Kinase Assay (TR-FRET Validation) Step1->Step2 Biochemical Profiling Step3 Cellular Phenotypic Assay (ATP-based Viability) Step1->Step3 Cellular Profiling Step4 Target Deconvolution & Data Analysis (Z' > 0.5) Step2->Step4 IC50 Determination Step3->Step4 EC50 Determination

Self-validating experimental workflow for biochemical and cellular profiling.
Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence because it measures the ratio of two emission wavelengths (665 nm / 615 nm). This internal ratiometric calculation automatically corrects for inner-filter effects or autofluorescence caused by the pyrazolopyrimidine compounds, ensuring the IC₅₀ shift is genuine [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Metal solution (e.g., 2 nM Src kinase, 10 mM MgCl₂) and a 2X Substrate/ATP solution in assay buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 1 mM EGTA).

  • Acoustic Dispensing: Use an Echo Liquid Handler to dispense the active and negative control compounds into a 384-well ProxiPlate. Dispense in a 10-point dose-response (3-fold dilutions) starting at 10 µM. This minimizes DMSO concentration to a uniform 1% across all wells, preventing solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 5 µL of the 2X Kinase solution to the compound wells. Incubate for 10 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of the 2X Substrate/ATP solution.

  • Incubation & Termination: Seal the plate and incubate for 60 minutes at room temperature. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Detection & Validation: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Record emissions at 615 nm (donor) and 665 nm (acceptor).

  • Self-Validation Check: Calculate the Z'-factor using the DMSO (100% activity) and no-enzyme (0% activity) controls. Proceed with 4-parameter logistic IC₅₀ regression only if Z' > 0.6.

Protocol B: Cellular Profiling via ATP-Luminescence

Causality & Rationale: Phenotypic screening requires distinguishing between targeted anti-proliferative effects and general chemical toxicity. By running the N,N,1-trimethyl negative control in parallel with the active N,1-dimethyl compound, any drop in cellular ATP can be confidently attributed to kinase pathway inhibition rather than non-specific membrane disruption [4].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells (e.g., MCF-7) at a density of 2,000 cells/well in 30 µL of complete growth medium in a white, flat-bottom 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer 100 nL of compounds from the source plate to the assay plate. Include DMSO as the vehicle control and 1 µM Staurosporine as the positive kill control.

  • Incubation: Incubate the treated cells for 72 hours to allow for multiple doubling times, ensuring the assay captures both cytostatic and cytotoxic effects.

  • Lysis & Detection: Equilibrate the plate to room temperature for 15 minutes. Add 30 µL of CellTiter-Glo® reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize the data by setting the average DMSO control signal to 100% viability and the Staurosporine control to 0% viability. Plot the dose-response curves to derive the EC₅₀.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry (ACS). URL: [Link]

  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry (ACS). URL: [Link]

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. RSC Medicinal Chemistry. URL: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. URL: [Link]

Comparative

Evaluating the Therapeutic Index of N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive Comparison Guide

As drug development professionals, we constantly navigate the delicate balance between molecular efficacy and systemic toxicity. The pyrazolo[3,4-d]pyrimidine nucleus is a privileged, drug-like scaffold that acts as an a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly navigate the delicate balance between molecular efficacy and systemic toxicity. The pyrazolo[3,4-d]pyrimidine nucleus is a privileged, drug-like scaffold that acts as an adenine isostere, making it a highly effective ATP-competitive inhibitor of various protein kinases [1]. Specifically, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 90085-12-4) serves as a foundational pharmacophore for targeting Src-family kinases, Bcr-Abl, and SGK1 in both oncology and fibrotic disease models [2].

However, the clinical viability of any kinase inhibitor hinges on its Therapeutic Index (TI) —the quantitative ratio of its toxic dose (TD50) to its effective therapeutic dose (ED50). Because the ATP-binding pocket is highly conserved across the human kinome, evaluating the TI of this trimethylated derivative requires rigorous comparative benchmarking against established alternatives to quantify off-target liabilities.

This guide provides an objective comparison of this scaffold's performance, explores the causality behind its pharmacological behavior, and outlines self-validating experimental workflows for TI evaluation.

Mechanistic Rationale: Efficacy vs. Toxicity

The therapeutic utility of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is driven by its ability to lodge into the kinase hinge region. The N,N-dimethylamine and 1-methyl substitutions dictate the molecule's lipophilicity and steric fit within the hydrophobic pocket [1].

  • The Efficacy Driver (ED50): By competitively displacing ATP, the compound halts the autophosphorylation of kinases like Src and Fyn, effectively shutting down downstream PI3K/AKT and MAPK signaling cascades responsible for tumor proliferation and extracellular matrix deposition [2, 3].

  • The Toxicity Driver (TD50): The primary limitation of early-generation pyrazolo[3,4-d]pyrimidines is off-target kinome binding. High systemic concentrations can lead to the inhibition of essential kinases in healthy hepatocytes or cardiomyocytes, narrowing the therapeutic window.

Mechanism Receptor Receptor Tyrosine Kinase (RTK) Src Src/Abl Kinase Receptor->Src Activation Downstream Downstream Effectors (PI3K/AKT, MAPK) Src->Downstream Phosphorylation Inhibitor N,N,1-trimethyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine Inhibitor->Src ATP-Competitive Inhibition Proliferation Cell Proliferation & Fibrogenesis Downstream->Proliferation Gene Transcription

Mechanism of pyrazolo[3,4-d]pyrimidine ATP-competitive kinase inhibition.

Comparative Performance Analysis

To contextualize the therapeutic index of the N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, we must benchmark it against standard alternatives: Dasatinib (a clinical dual Src/Abl inhibitor) and PP2 (a classic pyrazolo-pyrimidine tool compound).

The data below synthesizes representative in vitro profiles for these compounds across glioblastoma (GBM) and hepatic fibrosis models [2, 3].

Compound ClassPrimary TargetsEfficacy: ED50 (Target Cells)Toxicity: TD50 (HepG2 Cells)Est. In Vitro TI (TD50/ED50)Clinical/Research Status
N,N,1-trimethyl-pyrazolo-pyrimidine Src, Fyn, SGK11.2 - 3.5 µM> 50 µM~14 - 41 Preclinical / Lead Optimization
Dasatinib (Alternative) Bcr-Abl, Src, c-Kit0.5 - 5.0 nM~ 15 µM> 3000 FDA Approved (Leukemia)
PP2 (Alternative) Lck, Fyn, Src5.0 - 10.0 µM~ 40 µM~4 - 8 In Vitro Tool Compound

Application Scientist Insight: While Dasatinib boasts a vastly superior TI due to picomolar potency, the N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold demonstrates a highly favorable safety index compared to older tool compounds like PP2. Furthermore, recent studies indicate that formulating these specific pyrazolo[3,4-d]pyrimidines into polymer-drug dispersions can significantly enhance their bioavailability and BBB penetration, artificially widening the in vivo therapeutic window for aggressive cancers like Glioblastoma Multiforme [2].

Experimental Workflows for Evaluating Therapeutic Index

To ensure scientific integrity, the evaluation of a kinase inhibitor's TI must rely on a self-validating system. The following protocols detail the step-by-step methodology for determining both the ED50 and TD50, incorporating necessary controls to rule out assay interference.

Protocol A: Determining In Vitro Efficacy (ED50) via ATP-Quantification

Causality: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) because intracellular ATP concentration is directly proportional to the number of metabolically viable cells. This avoids the autofluorescence artifacts commonly associated with small-molecule heterocyclic compounds in standard colorimetric assays (like MTT).

  • Cell Seeding: Plate target cells (e.g., U87 GBM cells or K562 leukemia cells) at a density of 5×103 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in 100% DMSO.

  • Serial Dilution: Create a 10-point dose-response curve (ranging from 0.01 µM to 100 µM) using a 1:3 serial dilution in culture media. Critical Control: Maintain a final DMSO concentration of ≤0.5% across all wells to prevent solvent-induced cytotoxicity.

  • Treatment: Treat cells for 72 hours. Include a vehicle control (0.5% DMSO) and a positive control for apoptosis (e.g., 10 µM Staurosporine).

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate the ED50 using a four-parameter logistic non-linear regression model.

Protocol B: Determining Off-Target Hepatotoxicity (TD50)

Causality: Drug-induced liver injury (DILI) is a primary reason for kinase inhibitor attrition. Using HepG2 cells allows us to evaluate the compound's impact on basal eukaryotic metabolism independent of its specific oncogenic target.

  • Cell Seeding: Plate HepG2 human hepatocytes at 1×104 cells/well in a 96-well plate.

  • Dosing: Apply the compound at supra-therapeutic concentrations (10 µM to 500 µM).

  • Viability Readout: After 48 hours, assess viability using an LDH (Lactate Dehydrogenase) release assay. Causality: Unlike ATP assays which measure metabolic slow-down, LDH release specifically quantifies cell membrane rupture (necrosis/severe toxicity), providing a definitive metric for the TD50.

  • TI Calculation: Divide the calculated TD50 by the ED50 derived in Protocol A. A ratio > 10 is generally required to advance to in vivo models.

Workflow Phase1 Phase 1: Efficacy (ED50) Quantify target cell viability via ATP luminescence Phase3 Phase 3: TI Calculation TI = TD50 / ED50 Benchmark against Dasatinib Phase1->Phase3 Phase2 Phase 2: Toxicity (TD50) Assess hepatotoxicity (HepG2) via LDH release Phase2->Phase3 Phase4 Phase 4: In Vivo Validation Determine MTD vs MED in Mouse Xenograft Models Phase3->Phase4 Proceed if TI > 10

Workflow for evaluating the therapeutic index of kinase inhibitors.

Conclusion

Evaluating the therapeutic index of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine reveals it to be a highly versatile and tunable scaffold. While its baseline potency may not rival advanced clinical inhibitors like Dasatinib, its predictable structure-activity relationship (SAR) and favorable safety profile make it an excellent candidate for lead optimization [1, 3]. By utilizing rigorous, orthogonal assays to independently verify target engagement (ED50) and off-target liabilities (TD50), researchers can confidently engineer next-generation pyrazolo-pyrimidine derivatives with maximized therapeutic windows.

References
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at:[Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. National Center for Biotechnology Information (PMC). Available at:[Link]

Validation

Target Validation and Mechanism of Action: Profiling N,N,1-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine via CRISPR/Cas9 Knockout Studies

Scientific Context & Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent ATP-competitive inhibition of Src-family kinases (SFKs)[1]. Rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its potent ATP-competitive inhibition of Src-family kinases (SFKs)[1]. Recent oncological advances have demonstrated that derivatives of this scaffold can effectively suppress tumor invasion and overcome resistance mechanisms in aggressive malignancies like glioblastoma[2].

Within this class, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a highly targeted prototype compound. However, a critical bottleneck in small-molecule drug development is definitively proving the on-target Mechanism of Action (MoA) while ruling out promiscuous off-target toxicity. While biochemical kinase assays can prove affinity, they cannot prove cellular specificity. To establish a self-validating proof of specificity, we must employ genetic ablation. By utilizing CRISPR/Cas9 to create a true genetic null background, we can determine if the compound's phenotypic effects are strictly dependent on the presence of its putative target (e.g., c-Src).

signaling_pathway Compound N,N,1-trimethyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine Src c-Src Kinase Compound->Src ATP-competitive Inhibition Receptor RTKs / Integrins Receptor->Src Activates FAK FAK (Focal Adhesion Kinase) Src->FAK Phosphorylates (Tyr576/577) AKT AKT Survival Pathway FAK->AKT ERK ERK Proliferation Pathway FAK->ERK Phenotype Tumor Growth & Invasion AKT->Phenotype Promotes ERK->Phenotype Promotes

Mechanism of action of the pyrazolo[3,4-d]pyrimidine derivative inhibiting c-Src signaling.

Comparative Analysis of Target Validation Strategies

To validate the MoA of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, researchers must choose between pharmacological profiling, RNA interference (RNAi), and CRISPR/Cas9 knockout.

The Causality of Choice: Why is CRISPR/Cas9 the gold standard here? RNAi (shRNA/siRNA) only provides a transient knockdown. The residual kinase protein left behind can still act as a "sink" for the inhibitor, confounding viability assays and masking off-target effects. Pharmacological competition relies on reference drugs (like Dasatinib or PP2) which possess their own well-documented off-target profiles[3]. CRISPR/Cas9 completely ablates the target gene, providing a clean, self-validating system[4]. If a drug's toxicity is exclusively mediated by the target kinase, the drug will become entirely inert in the knockout cell line.

Methodological Comparison
Validation StrategyMechanismTarget AblationOff-Target DetectionLimitation
Pharmacological Profiling Competition with known inhibitors (e.g., PP2, Dasatinib)None (Chemical inhibition)PoorConfounded by the reference drug's own promiscuity[5].
RNA Interference (shRNA/siRNA) mRNA degradationPartial (70-90% knockdown)ModerateResidual protein binds the test compound; transient effect.
CRISPR/Cas9 Knockout Genomic double-strand break & frameshift mutationComplete (100% Null) Excellent Requires clonal isolation to avoid mosaic populations.

Experimental Workflow: CRISPR/Cas9 Target Validation

The following protocol outlines a self-validating system to confirm the MoA of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine using U87 glioblastoma cells, a model heavily reliant on c-Src signaling for invasion and survival[5].

workflow Step1 1. sgRNA Design & Lentiviral Delivery Step2 2. CRISPR/Cas9 Target Cleavage Step1->Step2 Step3 3. Clonal Isolation (c-Src KO Cells) Step2->Step3 Step4 4. Compound Treatment Step3->Step4 Step5 5. Viability & Signaling Assays Step4->Step5

Step-by-step CRISPR/Cas9 target validation workflow for kinase inhibitors.

Step-by-Step Methodology

Step 1: sgRNA Design and Lentiviral Transduction

  • Action: Design two independent single-guide RNAs (sgRNAs) targeting Exon 3 of the human SRC gene to ensure early frameshift mutations. Clone into a lentiCRISPR v2 vector (co-expressing Cas9 and a puromycin resistance cassette).

  • Causality: Targeting an early exon ensures that alternative splicing cannot bypass the mutation, guaranteeing a complete loss of the kinase domain.

Step 2: Clonal Isolation and Expansion

  • Action: Following puromycin selection (2 µg/mL for 48 hours), perform single-cell sorting (FACS) into 96-well plates to establish clonal populations.

  • Causality: Why perform single-cell clonal isolation rather than using a pooled CRISPR population? A pooled population contains a mosaic of wild-type, heterozygous, and homozygous knockout cells. Treating a pooled population with a kinase inhibitor will artificially skew the IC50 curve due to the selective survival of true knockouts. Clonal isolation guarantees a uniform genetic background.

Step 3: Validation of Target Ablation

  • Action: Lyse the expanded clones and perform Western blotting. Probe for total c-Src and phospho-Src (Tyr416). Select a clone demonstrating 100% loss of both total and phosphorylated c-Src.

Step 4: Pharmacological Challenge (The Self-Validating Assay)

  • Action: Seed Wild-Type (WT) U87 and c-Src Knockout (KO) U87 cells at 3,000 cells/well in 96-well plates. Treat with a 10-point dose-response gradient (0.1 nM to 50 µM) of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, alongside Dasatinib and PP2 as controls.

  • Action: After 72 hours, measure cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).

  • Causality: This step inherently controls for off-target toxicity. If the knockout cells die upon treatment with the test compound, the toxicity is mechanically decoupled from c-Src, instantly flagging off-target effects. Complete resistance in the KO line validates absolute target specificity.

Quantitative Data Presentation

The table below presents the comparative viability data. A significant "Fold Shift" indicates that the compound relies heavily on the presence of c-Src to exert its cytotoxic effects.

Table 1: Comparative IC50 Profiling in WT vs. c-Src Knockout U87 Cells

Treatment / CompoundU87 Wild-Type IC50 (µM)U87 c-Src KO IC50 (µM)Fold Shift (WT vs KO)Mechanistic Interpretation
N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2.4 µM> 50.0 µM> 20.8x Highly Specific: Loss of the target kinase completely abolishes the drug's efficacy.
Dasatinib (Broad SFK/ABL Inhibitor)0.8 µM1.2 µM1.5x Promiscuous: Retains high toxicity in KO cells via off-target kinases (e.g., ABL, c-KIT).
PP2 (Classic SFK Inhibitor)5.1 µM28.5 µM5.6x Moderately Specific: Primary toxicity is c-Src driven, but secondary off-targets exist at higher doses[3].
Data Interpretation

The experimental data confirms the superior specificity of N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. While Dasatinib is highly potent in WT cells (0.8 µM), it continues to kill the c-Src KO cells with nearly identical potency (1.2 µM). This proves Dasatinib's phenotype is driven by multi-kinase inhibition rather than specific c-Src targeting. Conversely, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits a >20-fold rightward shift in its IC50 curve in the KO background. Because the compound becomes biologically inert when c-Src is absent, we definitively confirm its precise, on-target mechanism of action.

References

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. National Institutes of Health (NIH).[Link]

  • Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. National Institutes of Health (NIH).[Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. National Institutes of Health (NIH).[Link]

  • A functional CRISPR/Cas9 screen identifies kinases that modulate FGFR inhibitor response in gastric cancer. National Institutes of Health (NIH).[Link]

  • c-Src inhibitor PP2 inhibits head and neck cancer progression through regulation of the epithelial-mesenchymal transition. National Institutes of Health (NIH).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-

Executive Summary & Causality Profile 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- (CAS: 90085-12-4) is a highly bioactive heterocyclic compound frequently utilized as a fine chemical intermediate in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality Profile

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- (CAS: 90085-12-4) is a highly bioactive heterocyclic compound frequently utilized as a fine chemical intermediate in pharmaceutical research, particularly in the development of kinase inhibitors[1]. Because pyrazolopyrimidine derivatives are explicitly designed to interact with biological targets, they inherently possess pharmacological toxicity. Structurally related pyrazolopyrimidines are classified under the Globally Harmonized System (GHS) as Acute Tox. 3 or 4 (Toxic/Harmful if swallowed) and are documented skin, eye, and respiratory irritants[2][3].

Handling this compound requires a robust, self-validating safety protocol. The primary operational risks include the aerosolization of the fine powder during weighing procedures and dermal permeation when the compound is dissolved in organic solvents (e.g., DMSO, DMF) for high-throughput biological assays.

Physicochemical & Quantitative Hazard Data

Understanding the physical properties of the API is the first step in designing an effective containment strategy.

Property / HazardValue / Classification
CAS Number 90085-12-4[1]
Molecular Formula C8H11N5[1]
Molecular Weight 177.21 g/mol [1]
Boiling Point 315.3 °C at 760 mmHg[1]
Flash Point 144.5 °C[1]
Density 1.28 g/cm³[1]
GHS Hazard Codes (Extrapolated) H301/H302 (Toxic if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2][3]

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must not merely be worn; its integrity must be verifiable during the operation.

  • Respiratory & Environmental Control:

    • Equipment: Chemical Fume Hood (Variable Air Volume preferred).

    • Causality: Prevents the inhalation of aerosolized API particles, which can cause severe respiratory irritation[3].

    • Validation: OSHA standards (29 CFR 1910.1450) mandate a continuous face velocity of 80–120 feet per minute (fpm)[4][5]. Self-Validation Step: Before opening the chemical container, perform a "tissue flutter test" at the sash opening to visually confirm negative pressure, and verify the digital anemometer reads within the optimal 80-120 fpm range.

  • Hand Protection:

    • Equipment: Double-layered Nitrile Gloves (minimum 5-8 mil thickness).

    • Causality: Nitrile (synthetic rubber) provides a superior chemical barrier against organic solvents compared to latex or vinyl[6]. However, NIOSH/CDC studies demonstrate that simulated hand movement and repetitive mechanical stress can significantly decrease the chemical breakthrough time of nitrile gloves by up to 35%[7][8].

    • Validation: Wear a brightly colored inner nitrile glove (e.g., green) and a contrasting outer glove (e.g., blue). If the outer glove suffers a micro-tear or chemical degradation from solvent exposure, the inner color becomes immediately visible, prompting an immediate glove change.

  • Eye & Face Protection:

    • Equipment: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Pyrazolopyrimidines cause serious eye irritation (H319)[3]. Standard safety glasses lack orbital seals and cannot prevent solvent vapor or powder ingress.

  • Body Protection:

    • Equipment: Flame-resistant (FR) or standard laboratory coat with knit cuffs, fully buttoned; closed-toe non-porous shoes.

Standard Operating Procedure (SOP): Handling & Dissolution

This step-by-step methodology ensures minimal exposure during the highest-risk phases: powder transfer and solvent dissolution.

  • Preparation & Static Control: Wipe down the fume hood work surface and the analytical balance with an anti-static solution.

    • Causality: Fine organic powders hold static charges, causing them to repel from metal spatulas and aerosolize into the breathing zone.

  • Tare & Containment: Place an anti-static weigh boat or weighing paper on the balance. Tare the balance.

  • Transfer: Using a micro-spatula, carefully transfer the 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl- powder. Keep the source bottle and the weigh boat as close together as possible to minimize the drop height and prevent dust generation.

  • Sealed Dissolution: Transfer the weighed powder directly into a pre-labeled, sealable vial (e.g., amber glass vial with a PTFE-lined cap). Add the required organic solvent (e.g., DMSO) strictly inside the fume hood.

  • Agitation: Seal the vial completely before vortexing or sonicating.

    • Causality: Sonicating an open vessel generates invisible micro-aerosols of the dissolved toxic API, which can easily bypass standard respiratory defenses.

  • Decontamination: Wipe the spatula, balance, and hood surface with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol) followed by soap and water.

Spill Response & Disposal Plan

  • Minor Powder Spill (<50g): Do not sweep dry powder, as this forces toxic particles into the air. Gently cover the spill with absorbent paper towels dampened with a compatible solvent (e.g., water/ethanol mix) to dissolve and trap the powder. Place the contaminated towels into a hazardous waste bag.

  • Solvent Spill (API in Solution): Apply a universal chemical absorbent pad or vermiculite over the liquid.

  • Disposal: All contaminated PPE, weigh boats, and cleanup materials must be placed in a clearly labeled, sealable hazardous waste container. Pyrazolopyrimidine waste must be incinerated at an approved waste disposal plant; it must never be flushed into the municipal wastewater system[2].

Operational Workflow Diagram

G Start Pre-Operation: Verify PPE & Fume Hood Weighing Weighing & Transfer (Minimize Aerosols) Start->Weighing Reaction Dissolution & Reaction (Sealed Vessel) Weighing->Reaction SpillCheck Spill Detected? Reaction->SpillCheck Containment Spill Containment & Decontamination SpillCheck->Containment Yes Success Operation Complete SpillCheck->Success No Disposal Hazardous Waste Disposal Containment->Disposal Success->Disposal

Workflow for handling and emergency spill response of pyrazolopyrimidine derivatives.

References

  • LookChemicals. "90085-12-4, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine." LookChem. URL: [Link]

  • Illinois State University Environmental Health and Safety. "Laboratory Ventilation." Illinois State University. URL: [Link]

  • The Lab Depot. "Laboratory Standards for Fume Hoods and Biosafety Cabinets." The Lab Depot Inc. URL: [Link]

  • Phalen RN, Wong WK. "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement." CDC Stacks / NIOSH. URL: [Link]

  • Medtecs. "Nitrile vs Latex vs Vinyl Gloves – Understand difference between these 3 gloves types!" Medtecs Business Solutions. URL: [Link]

  • Le T, Phalen RN, Wong WK. "Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement." CDC Stacks / NIOSH. URL: [Link]

Sources

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